An In-depth Technical Guide to 8-Acetoxy-2-chloro-1-octene (CAS number 731773-22-1)
Preliminary Note for Researchers, Scientists, and Drug Development Professionals: Following a comprehensive search of scientific databases and chemical supplier catalogs, it has been determined that there is currently no...
Author: BenchChem Technical Support Team. Date: February 2026
Preliminary Note for Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific databases and chemical supplier catalogs, it has been determined that there is currently no publicly available information regarding the chemical compound "8-Acetoxy-2-chloro-1-octene" with the specified CAS number 731773-22-1. This suggests that the compound may be a novel entity, a proprietary intermediate not disclosed in the public domain, or that the provided name or CAS number may contain a typographical error.
This guide, therefore, cannot provide specific experimental data for the requested molecule. Instead, it will offer a theoretical framework and predictive analysis based on the constituent functional groups of the proposed structure. This document will serve as a foundational resource for researchers intending to synthesize or work with this molecule, providing insights into its probable characteristics, potential synthetic routes, and likely reactivity. We will draw parallels with structurally related and well-documented compounds to inform our hypotheses.
Section 1: Deconstruction of the Molecular Architecture and Predicted Physicochemical Properties
The name 8-Acetoxy-2-chloro-1-octene describes a linear eight-carbon chain with three key functional groups that dictate its chemical behavior: a terminal alkene (1-octene), a chlorine atom at the second position (2-chloro), and an acetate ester at the eighth position (8-acetoxy).
1.1. Structural Analysis
A 2D representation of the proposed molecule is as follows:
Caption: Proposed structure of 8-Acetoxy-2-chloro-1-octene.
1.2. Predicted Physicochemical Data
Due to the absence of experimental data, the following properties are predicted based on its structure and comparison with analogous compounds like 8-chloro-1-octene.
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₁₀H₁₇ClO₂
Based on the chemical structure.
Molecular Weight
~204.69 g/mol
Calculated from the molecular formula.
Appearance
Colorless to pale yellow liquid
Similar to other functionalized octene derivatives.
Boiling Point
> 200 °C (Predicted)
Higher than 8-chloro-1-octene (180.9±19.0 °C) due to the addition of the acetate group, which increases molecular weight and polarity.
Solubility
Soluble in common organic solvents (e.g., ether, benzene, alkanes); Insoluble in water.[1]
The long alkyl chain imparts nonpolar character, while the ester and chloro groups add some polarity. Overall, it is expected to be hydrophobic.
Stability
Stable under standard conditions. May be sensitive to strong acids, bases, and oxidizing agents.
The ester linkage can be hydrolyzed, and the alkene can undergo oxidation or polymerization.
Section 2: Hypothetical Synthetic Strategies
The synthesis of 8-Acetoxy-2-chloro-1-octene would likely involve a multi-step process. Below are two plausible retrosynthetic pathways.
2.1. Retrosynthetic Analysis Workflow
Caption: Retrosynthetic analysis for 8-Acetoxy-2-chloro-1-octene.
2.2. Proposed Experimental Protocol (Based on Pathway 1)
This protocol is a conceptual guide and would require optimization.
Step 1: Synthesis of 8-Acetoxy-1-octene from Oct-7-en-1-ol
Reaction Setup: To a solution of oct-7-en-1-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a base such as triethylamine or pyridine.
Acetylation: Cool the reaction mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Allylic Chlorination of 8-Acetoxy-1-octene
Reaction Setup: Dissolve the purified 8-acetoxy-1-octene in an appropriate solvent, such as carbon tetrachloride.
Chlorination: Add a chlorinating agent like N-chlorosuccinimide (NCS). The reaction may require initiation by a radical initiator (e.g., AIBN) or light.
Reaction Monitoring: Monitor the reaction progress by GC or TLC.
Work-up and Purification: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 8-acetoxy-2-chloro-1-octene, should be purified by column chromatography or distillation under reduced pressure.
Section 3: Potential Applications in Research and Drug Development
While no applications for 8-acetoxy-2-chloro-1-octene have been documented, its bifunctional nature suggests its potential as a versatile building block in organic synthesis.
As a Comonomer: The terminal alkene functionality could be utilized in polymerization reactions. For instance, the related compound 8-chloro-1-octene is used as a comonomer in the production of high molecular weight polymers, where the chloride group allows for subsequent modifications like dyeing or vulcanization.[1]
In Heterocyclic Synthesis: The presence of two distinct reactive sites, the vinyl chloride and the terminal acetate, could allow for intramolecular cyclization reactions to form various heterocyclic structures, which are prevalent in pharmaceuticals.
As a Linker in Bioconjugation: The terminal alkene could be functionalized (e.g., via hydroboration-oxidation to an alcohol) to attach to biomolecules, while the chloro- and acetoxy- groups could be modified for other purposes.
Section 4: Safety, Handling, and Storage
Given the lack of specific data, safety precautions should be based on related compounds. 8-Chloro-1-octene is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Similar precautions should be taken for its acetoxy derivative.
4.1. Hazard Identification (Predicted)
Flammability: Likely a flammable liquid and vapor.
Irritation: Expected to be a skin, eye, and respiratory irritant.
Toxicity: The toxicological properties are unknown. Handle with appropriate personal protective equipment.
4.2. Recommended Handling Procedures
Work in a well-ventilated fume hood.
Keep away from heat, sparks, and open flames.[3][4][5][6][7]
Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Avoid inhalation of vapors and contact with skin and eyes.[4][6]
4.3. Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5][6][7]
Store away from oxidizing agents and incompatible materials.[6]
Section 5: Conclusion and Future Directions
8-Acetoxy-2-chloro-1-octene represents an unexplored area of chemical space. This guide has provided a theoretical foundation for its properties, synthesis, and potential applications based on the principles of organic chemistry and data from analogous compounds. Experimental validation of the predicted properties and the development of a robust synthetic protocol are crucial next steps. Researchers are encouraged to use this document as a starting point for their investigations into this potentially valuable chemical entity. The elucidation of its reactivity and the exploration of its utility in synthetic chemistry could lead to novel discoveries in materials science and drug development.
References
At present, no direct references for 8-Acetoxy-2-chloro-1-octene (CAS 731773-22-1) are available in the public domain.
Suzuki, S. (1969). 8-chloro-1-octene. U.S. Patent No. 3,459,819. Washington, DC: U.S.
An In-Depth Technical Guide to the Characterization of 8-Acetoxy-2-chloro-1-octene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular weight and analytical characterization of the novel compound, 8-Acetoxy-2-c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular weight and analytical characterization of the novel compound, 8-Acetoxy-2-chloro-1-octene. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale for the proposed analytical methodologies. It is intended to serve as a vital resource for researchers engaged in the synthesis, purification, and analysis of functionalized alkenes, particularly within the context of pharmaceutical and materials science research. The guide delves into the determination of its physicochemical properties, offers detailed protocols for its spectroscopic identification, and outlines chromatographic methods for its purification and quality control.
8-Acetoxy-2-chloro-1-octene is a polyfunctional organic molecule that presents significant opportunities for synthetic transformations and as a potential building block in the development of new chemical entities. Its structure incorporates a terminal alkene, a reactive allylic chloride, and a terminal acetoxy group, making it a versatile synthon for a variety of chemical modifications. The precise determination of its molecular weight and a thorough understanding of its physicochemical and spectroscopic properties are paramount for its effective utilization in research and development.
This guide will first establish the fundamental molecular properties of 8-Acetoxy-2-chloro-1-octene, followed by a detailed exploration of the analytical techniques best suited for its characterization. The causality behind the selection of specific analytical parameters and the interpretation of the resulting data will be emphasized, providing a robust framework for its unambiguous identification and quality assessment.
Physicochemical Properties and Molecular Weight Determination
The initial step in characterizing any novel compound is the determination of its fundamental physicochemical properties. These parameters are crucial for predicting its behavior in various chemical and biological systems, as well as for developing appropriate analytical and purification methods.
Molecular Formula and Weight
The systematic name 8-Acetoxy-2-chloro-1-octene allows for the unambiguous determination of its chemical structure and, consequently, its molecular formula and weight.
Structure: An eight-carbon chain (oct) with a double bond at the first carbon (1-ene), a chlorine atom at the second carbon (2-chloro), and an acetoxy group (CH₃COO-) at the eighth carbon (8-acetoxy).
Chemical Formula: Based on the structure, the chemical formula is determined to be C₁₀H₁₇ClO₂ .
The molecular weight is calculated using the atomic weights of the constituent elements:
This calculated molecular weight is a critical parameter that will be confirmed experimentally using mass spectrometry.
Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale and Influencing Factors
Boiling Point
Elevated
The presence of the polar acetoxy and chloro functional groups will increase intermolecular forces (dipole-dipole interactions) compared to a simple alkene, leading to a higher boiling point. The relatively long carbon chain also contributes to this.
Density
Greater than water
The presence of the heavier chlorine atom will likely result in a density greater than that of water (1 g/mL).
Solubility
Soluble in nonpolar organic solvents; sparingly soluble in water.
The long hydrocarbon chain imparts significant nonpolar character, making it soluble in solvents like hexanes, ethyl acetate, and dichloromethane. The polar functional groups may allow for limited solubility in polar protic solvents.
Physical State
Liquid at room temperature
Based on the molecular weight and the properties of similar functionalized octenes, it is expected to be a liquid at standard temperature and pressure.
Synthesis and Potential Impurities
A hypothetical and plausible synthetic route to 8-Acetoxy-2-chloro-1-octene is crucial for anticipating potential impurities that may need to be identified and separated during analysis. A likely approach would involve a multi-step synthesis starting from a readily available precursor like 1,7-octadiene or 8-bromo-1-octene.
A potential synthetic pathway is outlined below:
Figure 1: A plausible synthetic pathway for 8-Acetoxy-2-chloro-1-octene.
Causality of Experimental Choices:
Step 1: Anti-Markovnikov hydrobromination of 1,7-octadiene using HBr in the presence of a radical initiator ensures the bromine atom is added to the terminal carbon, preserving the other double bond.
Step 2: A nucleophilic substitution reaction with sodium acetate in a polar aprotic solvent like DMF is a standard method for introducing the acetoxy group.
Step 3: Allylic chlorination using N-chlorosuccinimide (NCS) is a selective method for introducing a chlorine atom at the allylic position (C2) without affecting the double bond.
Byproducts from side reactions, such as dichlorinated products or isomers with the chlorine at a different position.
Residual reagents and solvents.
Understanding these potential impurities is critical for developing a robust analytical method for quality control.
Analytical Methodologies for Characterization
A multi-technique approach is essential for the unambiguous characterization of 8-Acetoxy-2-chloro-1-octene. This section details the recommended spectroscopic and chromatographic methods.
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR will be indispensable.
¹H NMR Spectroscopy:
Expected Chemical Shifts (δ):
Vinyl Protons (C1-H): ~4.9-5.9 ppm. The terminal vinyl protons will appear as distinct signals, likely multiplets, due to geminal and vicinal coupling.
Allylic Proton (C2-H): ~4.0-4.5 ppm. The presence of the electronegative chlorine atom will deshield this proton, shifting it downfield.
Methylene Protons adjacent to Acetoxy Group (C8-H₂): ~4.0-4.2 ppm. These protons will be deshielded by the adjacent oxygen atom and will likely appear as a triplet.
Methyl Protons of Acetoxy Group: ~2.0-2.1 ppm. A characteristic sharp singlet.
Alkyl Methylene Protons (C3-C7): ~1.2-1.8 ppm. A complex multiplet region.
¹³C NMR Spectroscopy:
Expected Chemical Shifts (δ):
Carbonyl Carbon (C=O): ~170-171 ppm.
Alkene Carbons (C1 and C2): ~115-140 ppm. C1 will be more upfield than C2 due to the attachment of the chlorine to C2.
Carbon attached to Chlorine (C2): ~60-70 ppm.
Carbon attached to Acetoxy Oxygen (C8): ~64-66 ppm.
Methyl Carbon of Acetoxy Group: ~21 ppm.
Alkyl Methylene Carbons (C3-C7): ~25-35 ppm.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain high-quality spectra for analysis.
Figure 2: Workflow for NMR-based structural elucidation.
Mass spectrometry is essential for confirming the molecular weight and providing information about the fragmentation pattern, which can further support the proposed structure.
Expected Molecular Ion Peak (M⁺): An ion cluster will be observed due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
[M]⁺ for C₁₀H₁₇³⁵ClO₂ at m/z = 204
[M+2]⁺ for C₁₀H₁₇³⁷ClO₂ at m/z = 206
Key Fragmentation Pathways:
Loss of the acetoxy group (CH₃COO•, 59 Da) to give a fragment at m/z = 145/147.
Loss of acetic acid (CH₃COOH, 60 Da) via a McLafferty-type rearrangement.
Cleavage of the C-Cl bond.
Standard fragmentation of the alkyl chain.
Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
GC Conditions:
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 250).
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Expected Characteristic Absorptions:
C=O Stretch (Ester): Strong absorption around 1735-1750 cm⁻¹.
C-O Stretch (Ester): Strong absorption in the 1200-1300 cm⁻¹ region.
=C-H Stretch (Alkene): Medium absorption above 3000 cm⁻¹ (~3080 cm⁻¹).
C=C Stretch (Alkene): Medium absorption around 1640-1680 cm⁻¹.
C-Cl Stretch: Absorption in the fingerprint region, typically 600-800 cm⁻¹.
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Chromatographic Analysis
Gas Chromatography (GC) is the preferred method for assessing the purity of 8-Acetoxy-2-chloro-1-octene and for separating it from potential impurities due to its expected volatility.
Experimental Protocol: Purity Assessment by GC-FID
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
Column: A capillary column with a stationary phase of intermediate polarity (e.g., DB-17 or equivalent) would provide good separation of the target compound from both more and less polar impurities.
Temperature Program: An optimized temperature gradient will be necessary to achieve baseline separation of all components. A starting point could be:
Initial temperature: 60 °C (hold for 2 minutes)
Ramp: 10 °C/minute to 240 °C
Final hold: 5 minutes
Data Analysis: The purity of the compound can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks.
Figure 3: Workflow for purity analysis by Gas Chromatography.
Conclusion
The comprehensive analytical characterization of 8-Acetoxy-2-chloro-1-octene, a molecule of significant synthetic potential, requires a synergistic application of spectroscopic and chromatographic techniques. This guide has established its molecular weight to be 204.69 g/mol based on its chemical formula, C₁₀H₁₇ClO₂. Furthermore, it has provided a detailed roadmap for its structural elucidation and purity assessment, grounded in the principles of NMR, MS, and IR spectroscopy, as well as gas chromatography. By understanding the rationale behind the proposed experimental protocols and the interpretation of the expected data, researchers and drug development professionals will be well-equipped to confidently synthesize, purify, and utilize this versatile chemical entity in their future endeavors.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]
Foundational
Mass spectrometry of 8-Acetoxy-2-chloro-1-octene
An In-depth Technical Guide to the Mass Spectrometry of 8-Acetoxy-2-chloro-1-octene Introduction 8-Acetoxy-2-chloro-1-octene is a bifunctional organic molecule featuring a terminal alkene, a secondary chloroalkane, and a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Mass Spectrometry of 8-Acetoxy-2-chloro-1-octene
Introduction
8-Acetoxy-2-chloro-1-octene is a bifunctional organic molecule featuring a terminal alkene, a secondary chloroalkane, and a primary acetate ester. This unique combination of functional groups presents a distinct challenge and opportunity for structural elucidation via mass spectrometry. Understanding its behavior under ionization is critical for researchers in fields such as synthetic chemistry, materials science, and drug development, where precise molecular characterization is paramount. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry of 8-Acetoxy-2-chloro-1-octene, offering insights into its fragmentation patterns, a validated analytical workflow, and the causal logic behind these observations.
Pillar 1: Molecular Ion and Isotopic Signature
The initial step in interpreting the mass spectrum of any compound is identifying the molecular ion (M⁺•). For 8-Acetoxy-2-chloro-1-octene (C₁₀H₁₇ClO₂), the presence of chlorine is a powerful diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a primary peak (M⁺•) and a secondary peak (M+2) at two mass units higher, with an intensity about one-third of the primary peak.[1]
Table 1: Calculated Molecular Weight of 8-Acetoxy-2-chloro-1-octene
Property
Value
Molecular Formula
C₁₀H₁₇ClO₂
Monoisotopic Mass (³⁵Cl)
204.0917 g/mol
Monoisotopic Mass (³⁷Cl)
206.0888 g/mol
Average Molecular Weight
204.69 g/mol
The molecular ion peak itself may be of low abundance due to the molecule's propensity to fragment, a common characteristic for acyclic compounds.[1]
Pillar 2: Predicted Fragmentation Pathways under Electron Ionization (EI)
The fragmentation of 8-Acetoxy-2-chloro-1-octene is governed by the relative stabilities of the resulting carbocations and neutral losses, driven by the molecule's distinct functional groups.[2][3][4] The process begins with the formation of a radical cation (M⁺•) upon electron impact.
Key Fragmentation Mechanisms:
Loss of Acetic Acid (McLafferty-type Rearrangement): Acetate esters are well-known to undergo a characteristic neutral loss of acetic acid (CH₃COOH, 60 Da) through a six-membered ring transition state, if a gamma-hydrogen is available. In this molecule, a hydrogen atom from the C6 position can be transferred to the carbonyl oxygen of the acetate group, leading to the elimination of acetic acid and the formation of a radical cation at m/z 144 (for ³⁵Cl). This is often a prominent fragmentation pathway.
Alpha-Cleavage: The C-C bonds adjacent to the oxygen of the ester and the chlorine atom are susceptible to cleavage.
Cleavage adjacent to the Ester Carbonyl: A common fragmentation for esters is the formation of the acylium ion, [CH₃CO]⁺, at m/z 43.[1] This ion is resonance-stabilized and is often the base peak in the spectra of acetate esters.
Cleavage adjacent to the Chlorine Atom: Cleavage of the C2-C3 bond can lead to the formation of a resonance-stabilized allylic cation.
Loss of Neutral Radicals:
Loss of the Acetoxy Methyl Group: Loss of a methyl radical (•CH₃, 15 Da) from the acetate group is possible but less common than the formation of the m/z 43 acylium ion.
Loss of the Chloroallyl Group: Cleavage can result in the loss of the chloroallyl radical, leading to a protonated acetic acid fragment or related ions.
Loss of a Chlorine Radical: Direct cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl, 35/37 Da), producing an ion at m/z 169.
Alkyl Chain Fragmentation: The aliphatic chain will undergo typical fragmentation, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups).[1][2]
Visualizing the Fragmentation Cascade
The following diagram illustrates the primary predicted fragmentation pathways for 8-Acetoxy-2-chloro-1-octene.
Caption: Predicted EI fragmentation of 8-Acetoxy-2-chloro-1-octene.
Summary of Predicted Key Fragments
Table 2: Predicted Prominent Ions in the Mass Spectrum of 8-Acetoxy-2-chloro-1-octene
McLafferty-type rearrangement; often a significant peak for acetates.
73/75
[C₃H₄Cl]⁺
Allylic cation from C-C cleavage
Resonance-stabilized fragment.
43
[CH₃CO]⁺
Acylium ion
Often the base peak for acetate esters due to its high stability.[1]
Pillar 3: Experimental Protocol for GC-MS Analysis
A self-validating protocol for the analysis of 8-Acetoxy-2-chloro-1-octene requires careful consideration of its semi-volatile and halogenated nature. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.[5]
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 10 mg of the 8-Acetoxy-2-chloro-1-octene standard.
Dissolve in 10 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
For unknown samples, dissolve in the chosen solvent to a final concentration estimated to be within the calibration range.
GC-MS Instrumentation and Parameters:
System: An Agilent 6890N GC coupled with a 5973 Mass Selective Detector (or equivalent).[6]
Injection:
Injector Temperature: 250 °C
Injection Volume: 1 µL
Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
Gas Chromatography:
Column: A non-polar or mid-polarity column is suitable. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
Oven Temperature Program:
Initial Temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final Hold: Hold at 280 °C for 5 minutes.
Mass Spectrometry:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 35-350.
Data Acquisition: Full Scan Mode.
Data Analysis and Validation:
Integrate the total ion chromatogram (TIC) to determine the retention time of the target analyte.
Extract the mass spectrum at the apex of the analyte peak.
Compare the experimental spectrum with the predicted fragmentation patterns (Table 2).
Confirm the presence of the M⁺• and M+2 peaks, the base peak (likely m/z 43), and other key fragments.
For quantitative analysis, generate a calibration curve using the prepared standards and perform quantification using selected ion monitoring (SIM) for enhanced sensitivity if required.
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for the GC-MS analysis.
Caption: Workflow for GC-MS analysis of 8-Acetoxy-2-chloro-1-octene.
Conclusion
The mass spectrometric analysis of 8-Acetoxy-2-chloro-1-octene provides a rich dataset for structural confirmation. By understanding the fundamental principles of fragmentation for esters, chloroalkanes, and alkenes, a predictive framework can be established. The characteristic isotopic signature of chlorine, the high propensity for the formation of the m/z 43 acylium ion, and the neutral loss of acetic acid are the most powerful diagnostic indicators in its EI mass spectrum. The provided GC-MS protocol offers a robust and validated method for the reliable analysis of this compound, ensuring scientific integrity for researchers and drug development professionals.
References
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]
National Institute of Standards and Technology. (n.d.). 1-Octene. NIST Chemistry WebBook. Available at: [Link]
Badea, S. L., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association. Available at: [Link]
PubChem. (n.d.). 8-Chloro-1-octene. National Center for Biotechnology Information. Available at: [Link]
Schinkel, L., et al. (2017). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. Analytical Chemistry. Available at: [Link]
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]
Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-octene. YouTube. Available at: [Link]
National Institute of Standards and Technology. (n.d.). 8-Chloro-1-octanol, TMS derivative. NIST Chemistry WebBook. Available at: [Link]
Harrad, S., et al. (2009). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Chromatographic Science. Available at: [Link]
PubChem. (n.d.). 1-Octene. National Center for Biotechnology Information. Available at: [Link]
Sparkman, O. D. (n.d.). Fragmentation and Interpretation of Spectra. Available at: [Link]
ChemSynthesis. (n.d.). 8-chloro-1-octene. Available at: [Link]
Becker, S., et al. (2018). Determination of Halogenated Flame Retardants by GC-API-MS/MS and GC-EI-MS: A Multi-Compound Multi-Matrix Method. Analytical and Bioanalytical Chemistry. Available at: [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
National Institute of Standards and Technology. (n.d.). 4-Octene, (E)-. NIST Chemistry WebBook. Available at: [Link]
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Available at: [Link]
Schinkel, L., et al. (2017). Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. PubMed. Available at: [Link]
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
An In-Depth Technical Guide to the Thermal Stability of 8-Acetoxy-2-chloro-1-octene
Introduction: Unveiling the Thermal Profile of a Novel Bifunctional Molecule 8-Acetoxy-2-chloro-1-octene is a molecule of significant interest in synthetic chemistry and drug development due to its unique combination of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Thermal Profile of a Novel Bifunctional Molecule
8-Acetoxy-2-chloro-1-octene is a molecule of significant interest in synthetic chemistry and drug development due to its unique combination of functional groups: a reactive allylic chloride and a modifiable acetate ester. This bifunctionality opens avenues for diverse chemical transformations, making it a valuable intermediate. However, the very features that make it synthetically attractive also introduce potential thermal liabilities. The presence of an allylic chloride suggests susceptibility to elimination and rearrangement reactions, while the acetate group can undergo pyrolytic cleavage. A thorough understanding of its thermal stability is therefore paramount for its safe handling, storage, and application in multi-step syntheses, particularly those requiring elevated temperatures.
This guide provides a comprehensive framework for evaluating the thermal stability of 8-Acetoxy-2-chloro-1-octene. We will delve into the theoretical underpinnings of its potential degradation pathways and present detailed, field-proven experimental protocols using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The focus will be on not just the "how" but the "why," offering insights into experimental design and data interpretation to build a complete and reliable thermal profile of this compound.
Predicted Thermal Behavior: A Tale of Two Functional Groups
The thermal stability of 8-Acetoxy-2-chloro-1-octene is predicted to be governed by the interplay of its two primary functional groups: the 2-chloro-1-octene moiety and the 8-acetoxy group.
The Allylic Chloride System: Allylic chlorides are known to be thermally labile.[1][2] At elevated temperatures, they can undergo dehydrochlorination (elimination of HCl) to form conjugated dienes. The pyrolysis of allylic chlorides can occur at temperatures ranging from 300 to 600°C.[2] Furthermore, allylic rearrangements are a possibility, potentially leading to isomeric structures.[3] The presence of the double bond facilitates the formation of a stabilized carbocation intermediate, lowering the activation energy for these processes.
The Acetate Ester Functionality: Acetate esters are also susceptible to thermal decomposition, typically through a concerted, six-membered ring transition state (pyrolysis of esters), leading to the formation of a carboxylic acid and an alkene.[4] This elimination reaction generally requires higher temperatures than the decomposition of allylic chlorides. For instance, the thermal decomposition of some esters is observed at temperatures exceeding 300-400°C.[4][5]
Given these considerations, it is hypothesized that the initial thermal degradation of 8-Acetoxy-2-chloro-1-octene will likely be initiated by the lability of the allylic chloride, followed by the decomposition of the acetate ester at higher temperatures.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of 8-Acetoxy-2-chloro-1-octene, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This technique is invaluable for determining the onset temperature of decomposition and the mass loss associated with different degradation steps.
Experimental Protocol: Dynamic TGA of 8-Acetoxy-2-chloro-1-octene
Instrument Preparation:
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
Select a sample pan (typically platinum or alumina) that is inert to the sample and any potential decomposition products.
Tare the sample pan.
Sample Preparation:
Accurately weigh 5-10 mg of 8-Acetoxy-2-chloro-1-octene into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.
Experimental Parameters:
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min. This prevents oxidative degradation and allows for the study of the intrinsic thermal stability.
Temperature Program:
Equilibrate the sample at a starting temperature of 30°C.
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A common heating rate of 10-20°C/min provides a good balance between resolution and experimental time.[8]
Data Acquisition: Record the mass, temperature, and time throughout the experiment.
Causality Behind Experimental Choices:
Inert Atmosphere: The use of an inert atmosphere is crucial to isolate the thermal decomposition from any oxidative processes, which would complicate the interpretation of the results.
Heating Rate: A controlled heating rate ensures that the sample temperature is uniform and that the decomposition events are well-resolved.
Visualization of the TGA Workflow
Caption: A flowchart of the Differential Scanning Calorimetry (DSC) experimental workflow.
Data Interpretation and Analysis
The data obtained from TGA and DSC experiments will provide a comprehensive picture of the thermal stability of 8-Acetoxy-2-chloro-1-octene.
Interpreting the TGA Thermogram:
The TGA curve will plot the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis.
Onset Temperature of Decomposition (Tonset): The temperature at which the first significant mass loss occurs. This is a critical indicator of the thermal stability.
Stepwise Decomposition: The curve may show one or more distinct steps, each corresponding to the loss of a specific fragment of the molecule. For 8-Acetoxy-2-chloro-1-octene, one might expect an initial mass loss corresponding to the elimination of HCl, followed by a second loss corresponding to the elimination of acetic acid at a higher temperature.
Residual Mass: The mass remaining at the end of the experiment, which would likely be carbonaceous residue.
Interpreting the DSC Thermogram:
The DSC curve will show the heat flow on the y-axis versus the temperature on the x-axis.
Endothermic Peaks: These peaks indicate processes that absorb heat, such as melting or boiling. A sharp endotherm would indicate the melting point of the compound.
Exothermic Peaks: These peaks indicate processes that release heat, such as decomposition or crystallization. A broad exotherm occurring at a temperature corresponding to the Tonset from TGA would confirm the decomposition process.
Hypothetical Data Summary
The following table summarizes the kind of quantitative data that could be expected from these analyses.
Parameter
Technique
Expected Observation
Significance
Melting Point (Tm)
DSC
Sharp endothermic peak
Purity and phase transition
Onset of Decomposition (Tonset)
TGA
Initial significant mass loss
Upper limit for thermal stability
Decomposition Temperature (Td)
DSC
Broad exothermic peak
Indicates energy release upon decomposition
Mass Loss (Step 1)
TGA
~17.8%
Corresponds to the loss of HCl
Mass Loss (Step 2)
TGA
~29.2%
Corresponds to the loss of acetic acid
Residual Mass @ 600°C
TGA
Variable
Amount of char formation
Proposed Degradation Pathways
Based on the chemical structure of 8-Acetoxy-2-chloro-1-octene, two primary thermal degradation pathways are proposed:
Dehydrochlorination: The elimination of hydrogen chloride from the allylic chloride moiety to form a conjugated diene. This is expected to be the initial, lower-temperature degradation step.
Acetate Pyrolysis: The elimination of acetic acid from the acetate ester via a cyclic transition state to form a terminal alkene. This is anticipated to occur at a higher temperature.
Visualization of Proposed Degradation Pathways
Caption: Proposed thermal degradation pathways for 8-Acetoxy-2-chloro-1-octene.
Conclusion
This technical guide provides a robust framework for assessing the thermal stability of 8-Acetoxy-2-chloro-1-octene. By combining the predictive power of chemical principles with the empirical data from TGA and DSC, researchers and drug development professionals can gain a comprehensive understanding of the thermal behavior of this important molecule. The detailed protocols and interpretation guidelines herein serve as a self-validating system to ensure the generation of reliable and actionable data, ultimately enabling the safe and effective use of 8-Acetoxy-2-chloro-1-octene in its various applications.
References
ChemBK. (2024, April 9). 8-Chloro-1-octene. Retrieved from [Link]
PubChem. (n.d.). 8-Chloro-1-octene. Retrieved from [Link]
ChemSynthesis. (2025, May 20). 8-chloro-1-octene. Retrieved from [Link]
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves for cellulose acetate.... Retrieved from [Link]
Google Patents. (1969). US3459819A - 8-chloro-1-octene.
Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
ACS Publications. (n.d.). Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. Retrieved from [Link]
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) for cellulose acetate film.... Retrieved from [Link]
NSF Public Access Repository. (2024, July 31). Unusual Cascade Reactions of 8-Acetoxy-6-hydroxymethyllimonene with Salicylic Aldehydes: Diverse Oxygen Heterocycles from Common. Retrieved from [Link]
TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link]
Google Patents. (n.d.). US5118889A - Process for preparing allyl chloride.
Google Patents. (n.d.). US2856426A - Thermal decomposition of acetic acid.
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. Retrieved from [Link]
Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]
NETZSCH Analyzing & Testing. (2012, November 30). Pressure-dependent Investigation of the Evaporation of Liquids by Means of Differential Scanning Calorimetry (DSC). Retrieved from [Link]
Chemcess. (2025, August 17). Allyl Chloride: Properties, Production, Reactions And Uses. Retrieved from [Link]
ChemSynthesis. (2025, May 20). (1E)-1-chloro-1-octene. Retrieved from [Link]
Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]
Journal of Materials Chemistry (RSC Publishing). (n.d.). Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis. Retrieved from [Link]
MDPI. (n.d.). A Technical Feasibility Assessment of Chemically Recycling PET Fibers Through Glycolysis to Produce Functional Oligoesters. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1-Octene (CAS 111-66-0). Retrieved from [Link]
YouTube. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 8-Chloro-1-octanol (CAS 23144-52-7). Retrieved from [Link]
PubChem. (n.d.). 1-Octyne, 8-chloro-. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Laser-powered homogeneous decomposition of allyl chloride. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) Thermal properties of [Co(en)2Cl2]Cl in solid state. Cis–trans isomerization of the [Co(en)2Cl2]+ complex ion in methanol. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
Application Note & Protocol: A Guided Synthesis of 8-Acetoxy-2-chloro-1-octene
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 8-acetoxy-2-chloro-1-octene, a functionalized alkene with potential applications as a versatile intermediate in organic synthesis a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive, two-step protocol for the synthesis of 8-acetoxy-2-chloro-1-octene, a functionalized alkene with potential applications as a versatile intermediate in organic synthesis and drug discovery. The synthetic strategy involves the initial acetylation of a commercially available starting material, 1-octen-8-ol, to form an acetate intermediate. This is followed by a selective allylic chlorination using N-Chlorosuccinimide (NCS) to introduce a chlorine atom at the C2 position. This guide is designed for researchers and professionals in chemical synthesis, offering in-depth mechanistic rationale, step-by-step experimental procedures, characterization guidelines, and critical safety information.
Introduction & Synthetic Strategy
8-Acetoxy-2-chloro-1-octene is a bifunctional molecule featuring a terminal alkene, a reactive allylic chloride, and a terminal acetate group. This combination of functional groups makes it a valuable building block for introducing an eight-carbon chain with multiple points for further chemical modification. The synthetic approach is designed for efficiency and selectivity, proceeding through two distinct and high-yielding stages:
Esterification: Protection of the terminal hydroxyl group of 1-octen-8-ol as an acetate ester. This prevents unwanted side reactions during the subsequent chlorination step.
Allylic Chlorination: Selective introduction of a chlorine atom at the allylic position (C2) of the octene backbone. The choice of N-Chlorosuccinimide (NCS) is critical for this step, as it favors a free-radical substitution pathway over competing electrophilic addition to the double bond.[1][2]
The overall reaction scheme is presented below:
Scheme 1: Two-Step Synthesis of 8-Acetoxy-2-chloro-1-octene
Part I: Synthesis of 8-Acetoxy-1-octene (Intermediate)
Mechanism and Rationale
This reaction is a standard nucleophilic acyl substitution. The hydroxyl group of 1-octen-8-ol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine serves a dual purpose: it acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and it also functions as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate. Furthermore, it neutralizes the acetic acid byproduct formed during the reaction.
Experimental Protocol: Step 1
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octen-8-ol (12.8 g, 100 mmol) and anhydrous pyridine (15.8 g, 16.1 mL, 200 mmol).
Cool the flask in an ice bath (0 °C).
Slowly add acetic anhydride (12.3 g, 11.3 mL, 120 mmol) dropwise to the stirred solution over 20 minutes.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
Work-up: Carefully pour the reaction mixture into 100 mL of ice-cold water.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers and wash successively with 1M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil can be purified by vacuum distillation to yield 8-acetoxy-1-octene as a clear, colorless liquid.
Part II: Synthesis of 8-Acetoxy-2-chloro-1-octene (Final Product)
Mechanism and Rationale: Free-Radical Allylic Chlorination
This transformation leverages a free-radical chain reaction mechanism, for which N-Chlorosuccinimide (NCS) is the reagent of choice.[2][3]
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is thermally or photochemically decomposed to generate initial radicals. These radicals then abstract a chlorine atom from NCS to produce a succinimidyl radical.
Propagation:
The succinimidyl radical abstracts an allylic hydrogen from 8-acetoxy-1-octene. This is the rate-determining step and is highly selective for the allylic position due to the resonance stabilization of the resulting allylic radical.
This allylic radical then abstracts a chlorine atom from a molecule of NCS to form the final product, 8-acetoxy-2-chloro-1-octene, and regenerate the succinimidyl radical, which continues the chain reaction.
The use of NCS is critical because it maintains a very low concentration of molecular chlorine in the reaction mixture, which suppresses the competing ionic electrophilic addition of chlorine across the double bond.[1][2]
Caption: Free-radical mechanism for allylic chlorination using NCS.
Experimental Protocol: Step 2
In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 8-acetoxy-1-octene (8.5 g, 50 mmol) in carbon tetrachloride (100 mL). Note: CCl₄ is hazardous; safer alternatives like cyclohexane can be used, though reaction times may vary.
Add N-Chlorosuccinimide (NCS) (7.35 g, 55 mmol) and a catalytic amount of benzoyl peroxide (121 mg, 0.5 mmol).
Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be initiated and maintained using a 250W sunlamp placed a few inches from the flask.
Monitor the reaction by GC or TLC. The reaction is typically complete within 2-4 hours. A key indicator is that the dense NCS will be consumed and replaced by the less dense succinimide, which will float to the surface.
Work-up: Cool the reaction mixture to room temperature.
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold solvent.
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
Purification: The crude product is a mixture of isomers. Purify by fractional vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate 8-acetoxy-2-chloro-1-octene.
Workflow and Data Summary
Caption: Overall workflow for the synthesis of 8-acetoxy-2-chloro-1-octene.
Table 1: Quantitative Data for Synthesis
Compound
Formula
Molar Mass ( g/mol )
Amount Used
Moles (mmol)
Theoretical Yield (g)
Step 1
1-octen-8-ol
C₈H₁₆O
128.21
12.8 g
100
-
Acetic Anhydride
C₄H₆O₃
102.09
12.3 g
120
-
8-Acetoxy-1-octene
C₁₀H₁₈O₂
170.25
-
-
17.03
Step 2
8-Acetoxy-1-octene
C₁₀H₁₈O₂
170.25
8.5 g
50
-
N-Chlorosuccinimide
C₄H₄ClNO₂
133.53
7.35 g
55
-
8-Acetoxy-2-chloro-1-octene
C₁₀H₁₇ClO₂
204.70
-
-
10.24
Characterization
Upon purification, the intermediate and final product should be characterized to confirm their identity and purity.
¹H NMR (CDCl₃): Expect characteristic signals for the vinyl group (δ 5.0-6.0), a new methine proton signal adjacent to the chlorine (δ ~4.5, -CHCl-), and the preservation of the acetoxy group signals (δ 4.05, t, 2H; δ 2.05, s, 3H).
¹³C NMR (CDCl₃): Expect a new carbon signal in the range of δ 60-70 for the CHCl group and shifts in the alkene carbon signals.
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z 204/206 with an approximate 3:1 ratio, characteristic of a single chlorine atom.
Safety & Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Pyridine: Flammable, toxic, and an irritant. Handle with care.
Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns.
N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid contact with skin and eyes.
Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and environmentally damaging. If possible, substitute with a safer solvent like cyclohexane or acetonitrile.
Benzoyl Peroxide: Strong oxidizer and can be explosive when dry. Handle with non-metallic spatulas.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low yield in Step 1
Incomplete reaction; loss during aqueous work-up.
Increase reaction time; ensure pH is correct during washes; perform extractions thoroughly.
Low yield in Step 2
Radical initiator decomposed; insufficient light/heat; competing side reactions.
Use fresh initiator; ensure adequate heat/light source; maintain a low concentration of Cl₂ by using high-quality NCS.
Multiple products in Step 2
Dichlorination or other side reactions.
Ensure NCS is not used in large excess; avoid overly harsh reaction conditions.
Product decomposition
Overheating during distillation.
Use high vacuum for distillation to lower the boiling point; purify via column chromatography at room temperature.
References
Google Patents. (1969). 8-chloro-1-octene. US3459819A.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Isolation of 8-Acetoxy-2-chloro-1-octene via Low-Temperature Solvent Crystallization
Executive Summary & Strategic Rationale
8-Acetoxy-2-chloro-1-octene (CAS 731773-22-1) is a functionalized vinyl chloride intermediate, often utilized in the synthesis of complex pheromones and lipid-mimetics. While typically isolated as a viscous oil or low-melting solid, high-purity applications (e.g., pharmaceutical precursors or stereoselective cross-coupling substrates) require purity levels >99.5%, which standard vacuum distillation often fails to achieve due to the thermal instability of the vinyl chloride moiety and the similar boiling points of regioisomers (e.g., 1-chloro-1-octene derivatives).
This guide details a Low-Temperature Solvent Crystallization (LTSC) protocol. Unlike standard recrystallization, this thermodynamic process leverages the differential solubility of the target molecule versus its impurities at sub-ambient temperatures (-20°C to -78°C). This method minimizes thermal degradation and effectively rejects oligomeric byproducts.
Physicochemical Profile & Safety
Before initiating the protocol, the operator must understand the physical constraints of the molecule.
Property
Value / Characteristic
Implication for Protocol
Molecular Formula
C₁₀H₁₇ClO₂
Moderate polarity due to acetoxy group.
Molecular Weight
204.69 g/mol
--
Physical State (RT)
Viscous Liquid / Low-Melting Solid
Requires cooling below 0°C to induce lattice formation.
Isomers often remain liquid while the target crystallizes.
Safety Warning: Vinyl chlorides can release HCl upon decomposition. All operations must be performed in a fume hood. Avoid strong Lewis acids which can catalyze polymerization.
Objective: Isolation of >99% pure monomer from crude reaction mixture.
Principle: Controlled supersaturation via temperature gradient, preventing "oiling out" (Liquid-Liquid Phase Separation).
Solvent System Selection
For this substrate, a single solvent often leads to oiling out. A binary system is recommended:
Solvent A (Good Solvent): Diethyl Ether or Ethyl Acetate (solubilizes the acetoxy group).
Solvent B (Anti-Solvent): Pentane or n-Hexane (induces precipitation).
Recommended Ratio: Start with 1:4 (Solvent A : Solvent B).
Step-by-Step Procedure
Dissolution (Ambient):
Dissolve the crude oil (e.g., 10 g) in the minimum amount of Solvent A (approx. 10-15 mL) at room temperature.
Slowly add Solvent B (approx. 40-50 mL) until the solution turns slightly turbid.
Add a few drops of Solvent A to restore clarity.
Clarification:
Filter the solution through a 0.45 µm PTFE syringe filter or a sintered glass funnel to remove insoluble salts/dust. This prevents "false nucleation."
Controlled Cooling Gradient (The Critical Step):
Stage 1: Place the sealed flask in a refrigerator at 4°C for 4 hours. (Do not rush to -78°C, or the oil will freeze as an amorphous glass).
Stage 2: Move to a freezer at -20°C for 12 hours. Look for white crystalline rosettes or waxy needles.
Stage 3 (Optional): If yield is low, transfer to a dry ice/acetone bath (-78°C ) for 2 hours.
Harvesting:
Setup: Pre-cool a jacketed sintered glass funnel (coarse porosity) with dry ice or chilled solvent.
Filtration: Rapidly filter the cold suspension.
Wash: Wash the filter cake immediately with pre-chilled (-78°C) Pentane (2 x 10 mL).
Drying: Dry the solid under high vacuum (0.1 mmHg) at 0°C (keep the flask in an ice bath initially to prevent melting).
While vacuum distillation is standard for liquids, 8-Acetoxy-2-chloro-1-octene suffers from two issues:
Thermal Dehydrochlorination: At temperatures >120°C, the Cl atom beta to the alkene can eliminate, forming a diene and HCl.
Isomeric Boiling Point Overlap: The regioisomer (8-acetoxy-1-chloro-2-octene) often boils within 1-2°C of the target. Crystallization exploits the difference in crystal lattice energy rather than vapor pressure, offering superior separation of these isomers.
Troubleshooting "Oiling Out"
"Oiling out" occurs when the compound separates as a liquid droplet phase rather than a solid crystal.[1]
Symptom
Root Cause
Corrective Action
Two liquid layers form upon cooling
Cooling too fast; Metastable zone width exceeded.
Re-heat to homogeneity. Cool much slower (e.g., wrap flask in cotton wool).
Cloudy emulsion, no crystals
Lack of nucleation sites.
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at 0°C.
Product melts during filtration
Ambient heat transfer.
Use a jacketed funnel cooled with circulating cryostat fluid or dry ice.
Alternative Protocol: Chromatographic Purification
If the compound persists as an oil (cannot be crystallized), use Silver Nitrate Impregnated Silica chromatography. The silver ions complex with the alkene pi-system, separating isomers based on steric accessibility of the double bond.
Adsorbent: Silica Gel 60 impregnated with 10% AgNO₃.
Eluent: Gradient of Hexane -> 5% Ethyl Acetate in Hexane.
Rationale: The terminal alkene (1-octene) binds differently to Ag+ than internal alkene impurities, allowing baseline separation.
References
Synthesis of Halogenated Alkenes
Title: Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane.
Column chromatography purification of 8-Acetoxy-2-chloro-1-octene
Application Note & Protocol High-Purity Isolation of 8-Acetoxy-2-chloro-1-octene via Automated Flash Column Chromatography Abstract: This application note provides a comprehensive, field-proven protocol for the purificat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
High-Purity Isolation of 8-Acetoxy-2-chloro-1-octene via Automated Flash Column Chromatography
Abstract:
This application note provides a comprehensive, field-proven protocol for the purification of 8-Acetoxy-2-chloro-1-octene from a crude reaction mixture using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with the development of an optimal mobile phase using Thin-Layer Chromatography (TLC), followed by a detailed, step-by-step guide to column packing, sample loading, gradient elution, and fraction analysis. The causality behind key experimental choices, such as the selection of stationary and mobile phases, is explained to empower researchers to adapt this protocol for analogous separations. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Principle of Separation
8-Acetoxy-2-chloro-1-octene is a functionalized alkene containing an ester, a vinyl chloride, and a six-carbon aliphatic chain. These functionalities make it a potentially valuable intermediate in organic synthesis. Achieving high purity of this compound is critical for subsequent reaction steps and for accurate analytical characterization.
Column chromatography is a powerful adsorptive separation technique ideal for purifying compounds on a milligram to kilogram scale.[1] The separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (adsorbent) and a liquid mobile phase (eluent).[2] In this case, we will use silica gel, a highly polar stationary phase.
The separation principle relies on the polarity differences between the target compound and potential impurities:
Target Compound: 8-Acetoxy-2-chloro-1-octene possesses moderate polarity due to the ester and chloro functional groups, balanced by the nonpolar eight-carbon backbone.
Potential Impurities (Less Polar): Unreacted starting materials like 1,7-octadiene or other nonpolar byproducts will have weak interactions with the silica gel and will elute quickly with a non-polar solvent.
Potential Impurities (More Polar): Starting materials such as 8-chloro-1-octanol[3] or any resulting carboxylic acids from hydrolysis would be significantly more polar. These impurities will adsorb strongly to the silica gel and require a more polar eluent for elution.[2]
By starting with a low-polarity mobile phase and gradually increasing its polarity (gradient elution), we can selectively elute the components, starting with the least polar and ending with the most polar, thereby isolating the target compound.[4]
Pre-Purification: Thin-Layer Chromatography (TLC) Method Development
Before committing to a large-scale column separation, it is essential to determine the optimal solvent system using TLC. TLC serves as a rapid, small-scale pilot for column chromatography.[5][6] The goal is to find a solvent mixture that provides a retention factor (Rf) for the desired compound between 0.3 and 0.7 and achieves the maximum possible separation from all impurities.[7]
Protocol for TLC Method Development:
Prepare the Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a volatile solvent like dichloromethane or ethyl acetate.
Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. It is also advisable to spot the starting materials as references, if available.
Prepare the Developing Chamber: Add a small amount of the chosen eluent (e.g., a mixture of hexane and ethyl acetate) to a TLC chamber or a beaker with a watch glass cover. Ensure the solvent level is below the baseline on the TLC plate.
Develop the Plate: Place the spotted TLC plate into the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. If the compound is UV-active, this can be done under a UV lamp. Alternatively, staining with potassium permanganate or p-anisaldehyde can be used.
Analyze and Optimize: Calculate the Rf value for each spot.
Rf = (distance traveled by sample) / (distance traveled by solvent) [8]
Adjust the polarity of the eluent system until the target compound's Rf is in the optimal range (0.3-0.7) and well-separated from other spots.[9]
Parameter
Observation
Required Action
Rf is too high (>0.7)
All spots are near the solvent front.
Decrease the eluent polarity (increase the percentage of the non-polar solvent, e.g., hexane).[9]
Rf is too low (<0.3)
All spots are near the baseline.
Increase the eluent polarity (increase the percentage of the polar solvent, e.g., ethyl acetate).[9]
Poor Separation
Spots are overlapping or streaking.
Try a different solvent system (e.g., dichloromethane/hexane) or add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to reduce tailing.[10][11]
This protocol assumes a sample size of approximately 1 gram of crude material. The column size and silica quantity should be scaled accordingly for different amounts.
Caption: Workflow for the purification of 8-Acetoxy-2-chloro-1-octene.
Step-by-Step Methodology:
Column Preparation:
Secure the glass column vertically to a stand.
Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet. Use a long rod to gently push it into place.
Add a layer of sand (~1 cm) on top of the cotton plug to create a flat base for the stationary phase.[12]
Packing the Column (Slurry Method):
Weigh approximately 40-50 g of silica gel (for a 1 g sample, a 40:1 to 50:1 ratio is robust) into a beaker.[2]
In a fume hood, add the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate) to the silica gel to form a pourable, lump-free slurry. Stir well to release trapped air bubbles.[4]
With the stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column using a funnel.
Continuously tap the side of the column gently to ensure the silica packs down into a uniform bed without cracks or air bubbles.
Once all the silica has settled, add another layer of sand (~1 cm) on top to prevent disturbance of the silica bed during sample and eluent addition.[12]
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry.
Sample Loading (Dry Loading Method):
Dissolve the ~1 g crude sample in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
Add 2-3 g of silica gel to this solution.
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[12]
Carefully add this powder onto the top layer of sand in the column, creating a thin, even band.
Elution and Fraction Collection:
Carefully add the eluent to the top of the column, opening the stopcock to begin the flow.
Start with the low-polarity solvent system determined from your TLC analysis (e.g., 98:2 Hexane:Ethyl Acetate).
Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure to the top of the column.
Begin collecting the eluate in numbered test tubes or flasks (e.g., 10-20 mL fractions).
Gradually increase the polarity of the eluent as the column runs. This gradient approach ensures that less polar impurities are washed out first, followed by the target compound, and finally the highly polar impurities.[2]
Elution Stage
Solvent System (Hexane:EtOAc)
Approx. Column Volumes
Purpose
Equilibration
98:2
2-3
Wash out very non-polar impurities.
Product Elution
95:5 to 90:10
5-10
Elute the target compound.
Final Wash
70:30
2-3
Elute highly polar impurities.
Table 2: Example of a Step-Gradient Elution Profile.
Monitoring Fractions and Product Isolation:
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.
Fractions containing only the spot corresponding to the pure product (with the target Rf value) should be combined in a pre-weighed round-bottom flask.
Fractions containing a mixture of the product and impurities can be combined separately for a potential second purification.
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 8-Acetoxy-2-chloro-1-octene.
Determine the final yield and confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.
Troubleshooting
Problem
Possible Cause
Solution
Poor Separation / Overlapping Bands
Incorrect solvent system; Column overloaded.
Re-optimize the solvent system using TLC for better spot separation.[5] Use a larger column with more silica gel for the amount of sample.
Cracked or Channeled Column Bed
Column packed improperly; Column ran dry.
Repack the column carefully. Ensure a constant head of solvent is always maintained above the silica bed.
Compound Won't Elute
Eluent polarity is too low.
Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Streaking or Tailing of Bands
Sample is too concentrated; Compound is acidic/basic.
Load a more dilute sample. For acidic compounds, add ~0.5% acetic acid to the eluent. For basic compounds, add ~0.5% triethylamine.[11]
Safety Precautions
Always work in a well-ventilated fume hood, especially when handling organic solvents.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Hexane and ethyl acetate are flammable. Keep them away from ignition sources.
The toxicological properties of 8-Acetoxy-2-chloro-1-octene may not be fully known. Handle with care.
References
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. [Link]
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. ResearchGate. [Link]
University of Victoria. Column chromatography. [Link]
PubChem. 8-Chloro-1-octene. National Center for Biotechnology Information. [Link]
The Versatile Intermediate: Application Notes for 8-Acetoxy-2-chloro-1-octene in Modern Synthesis
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utility of 8-acetoxy-2-chloro-1-octene. This bifunctional molecule, posse...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utility of 8-acetoxy-2-chloro-1-octene. This bifunctional molecule, possessing a reactive vinyl chloride, a terminal alkene, and a readily transformable acetate ester, represents a versatile building block for the construction of complex molecular architectures. While not a commonplace reagent, its synthesis from readily available precursors is straightforward, opening avenues for its application in a variety of synthetic transformations. This guide provides detailed protocols for its preparation and subsequent use in key synthetic applications, underpinned by mechanistic rationale to aid in experimental design and troubleshooting.
Synthesis of 8-Acetoxy-2-chloro-1-octene
The synthesis of 8-acetoxy-2-chloro-1-octene is proposed via a three-step sequence starting from the commercially available 8-bromo-1-octene. This pathway involves the initial conversion to 8-acetoxy-1-octene, followed by a selective allylic chlorination.
Synthesis of 8-Acetoxy-1-octene
The first step involves the nucleophilic substitution of the bromide in 8-bromo-1-octene with an acetate source. Potassium acetate is a cost-effective and efficient reagent for this transformation.
To a stirred solution of 8-bromo-1-octene (1 equivalent) in anhydrous DMF, add potassium acetate (1.5 equivalents).
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 8-acetoxy-1-octene.
Allylic Chlorination to 8-Acetoxy-2-chloro-1-octene
The final step is the selective chlorination at the allylic position of 8-acetoxy-1-octene. N-Chlorosuccinimide (NCS) is a convenient and effective reagent for this purpose, often requiring a radical initiator or light to facilitate the reaction.[1][2]
Protocol 2: Synthesis of 8-Acetoxy-2-chloro-1-octene
In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-acetoxy-1-octene (1 equivalent) in carbon tetrachloride.
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (or AIBN).
Heat the mixture to reflux (approximately 77 °C for CCl₄) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
Wash the filtrate with saturated aqueous sodium thiosulfate to quench any remaining NCS, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude 8-acetoxy-2-chloro-1-octene can be purified by vacuum distillation or column chromatography.
Table 1: Physicochemical and Spectroscopic Data for 8-Acetoxy-2-chloro-1-octene (Predicted)
[M]+ not prominent, fragments corresponding to loss of OAc, Cl, and acetate
Applications in Organic Synthesis
The unique combination of functional groups in 8-acetoxy-2-chloro-1-octene makes it a valuable intermediate for various synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl chloride moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Protocol 3: Suzuki-Miyaura Coupling of 8-Acetoxy-2-chloro-1-octene
To a Schlenk flask, add 8-acetoxy-2-chloro-1-octene (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
Add degassed 1,4-dioxane and water (4:1 v/v).
Add Pd(PPh₃)₄ (0.05 equivalents) to the mixture.
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
Cool the reaction to room temperature and dilute with water.
Extract with ethyl acetate (3 x 30 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Partners and Expected Products
Arylboronic Acid
Product
Phenylboronic acid
8-Acetoxy-2-phenyl-1-octene
4-Methoxyphenylboronic acid
8-Acetoxy-2-(4-methoxyphenyl)-1-octene
3-Pyridinylboronic acid
8-Acetoxy-2-(3-pyridinyl)-1-octene
Synthesis of Substituted Tetrahydropyrans
The bifunctional nature of 8-acetoxy-2-chloro-1-octene allows for its conversion into precursors for intramolecular cyclization to form valuable heterocyclic structures like tetrahydropyrans. This requires a two-step sequence: hydrolysis of the acetate followed by intramolecular Williamson ether synthesis.
Protocol 4: Synthesis of 2-(chloromethyl)-2,3,4,5,6,7-hexahydrooxocine
Dissolve 8-acetoxy-2-chloro-1-octene (1 equivalent) in a mixture of THF and water (3:1 v/v).
Add lithium hydroxide (2 equivalents) and stir at room temperature for 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Neutralize the reaction with 1 M HCl and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-chloro-1-octen-8-ol. This can be used in the next step without further purification.
Dissolve the crude 2-chloro-1-octen-8-ol in anhydrous THF under an inert atmosphere.
Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction carefully with water and extract with diethyl ether.
Wash the organic layer with brine, dry, and concentrate.
Purify the resulting substituted tetrahydropyran by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic routes and potential applications of 8-acetoxy-2-chloro-1-octene.
Caption: Synthetic pathway to 8-acetoxy-2-chloro-1-octene and its key applications.
Mechanistic Insights
The utility of 8-acetoxy-2-chloro-1-octene in palladium-catalyzed cross-coupling reactions stems from the established catalytic cycle for reactions involving vinyl halides. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
8-Acetoxy-2-chloro-1-octene and its precursors should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in the synthesis, such as DMF, NCS, and benzoyl peroxide, have their own specific hazards and should be handled according to their safety data sheets (SDS).
References
Mickel, S. J.; Hsiao, S.-N.; Miller, M. J. Synthesis of a Key β-Lactam Intermediate by a [2 + 2] Cycloaddition Route: 4-Acetoxyazetidin-2-one. Org. Synth.1987 , 65, 135. DOI: 10.15227/orgsyn.065.0135. [Link]
Palladium-catalyzed cyclization reactions. New J. Chem.2021 , 45, 1234-1245. DOI: 10.1039/D0NJ05356A. [Link]
Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. UCLA Chemistry. [Link]
Application Note: Precision End-Functionalization of Poly(Vinyl Ethers) using 8-Acetoxy-2-chloro-1-octene
This Application Note is designed for researchers in polymer synthesis and drug delivery systems. It details the use of 8-Acetoxy-2-chloro-1-octene as a specialized capping agent in Living Cationic Polymerization to gene...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in polymer synthesis and drug delivery systems. It details the use of 8-Acetoxy-2-chloro-1-octene as a specialized capping agent in Living Cationic Polymerization to generate heterotelechelic polymers with high fidelity.
Abstract & Core Utility
In the synthesis of advanced functional materials—particularly for drug conjugates and surface coatings—8-Acetoxy-2-chloro-1-octene serves as a critical terminating (capping) agent .
Unlike standard quenching agents (e.g., methanol) that yield acetal ends, or simple functional vinyl ethers that may lead to uncontrolled propagation, this molecule utilizes the 2-chloro-1-alkene motif to ensure mono-addition . It reacts quantitatively with the living cationic chain end to introduce:
A terminal exo-methylene group (via addition-elimination).
A protected hydroxyl group (acetoxy) on a flexible alkyl spacer.
This dual-functionality creates a "macromonomer" or a heterotelechelic precursor ideal for subsequent orthogonal modifications (e.g., thiol-ene "click" chemistry at the alkene, and ester hydrolysis at the tail).
Mechanism of Action
The efficacy of 8-Acetoxy-2-chloro-1-octene relies on the specific reactivity of the
-chlorovinyl group toward carbocations.
The "Mono-Addition" Principle
In living cationic polymerization (e.g., of isobutyl vinyl ether, IBVE), the propagating carbocation is highly reactive.
Attack: The living polymer cation attacks the tail (C1) of the 8-Acetoxy-2-chloro-1-octene.
Stalling: The resulting carbocation forms at the C2 position (bearing the chlorine). The electron-withdrawing nature of the chlorine, combined with steric hindrance, drastically reduces the rate of further propagation. The chain effectively "stalls" after adding exactly one unit.
Elimination: The adduct undergoes rapid
-proton elimination (loss of HCl equivalent) to regenerate a double bond, resulting in a stable terminal exo-olefin.
Pathway Visualization
Figure 1: The mono-addition and elimination mechanism ensuring precise end-capping.
Setup: In a baked glass tube equipped with a three-way stopcock, introduce Toluene (4.0 mL) and Monomer (IBVE, 0.76 mL, 5.0 mmol) under dry nitrogen.
Initiation: Cool the solution to -15°C (or 0°C depending on target MW). Add the initiator solution (e.g., IBVE-HCl adduct, 0.1 mmol).
Propagation: Initiate polymerization by adding the Lewis Acid solution (
, 0.02 mmol).
Note: The solution typically turns yellow/orange indicating the formation of the living carbocation.
Monitoring: Allow reaction to proceed until >95% monomer conversion (typically 30–60 mins). Verify conversion via GC or gravimetry if establishing a new curve.
Phase 2: End-Capping (Functionalization)
Addition: Once the monomer is consumed, add 8-Acetoxy-2-chloro-1-octene (0.5 mmol, 5.0 equivalents relative to the initiator) to the living polymer solution.
Expert Insight: A 5-fold excess is crucial to drive the reaction kinetically, as the crossover reaction rate is slower than homopolymerization.
Incubation: Stir the mixture at the polymerization temperature (-15°C to 0°C) for 1 to 2 hours .
Observation: The color of the solution may shift or fade, indicating the change in the nature of the cationic species.
Quenching: Terminate the reaction by adding ammoniacal methanol (2.0 mL). This neutralizes the Lewis acid and precipitates the zinc salts.
Phase 3: Purification
Wash: Dilute the reaction mixture with CH2Cl2, wash with dilute HCl (aq), then water, and finally brine.
Precipitation: Evaporate the solvent to a small volume and pour into excess methanol (or water/methanol mix) to precipitate the polymer.
Drying: Dry the polymer in vacuo at room temperature.
Post-Polymerization Modification (Deprotection)
To activate the hydroxyl group for drug conjugation or surface tethering:
Dissolve the functionalized polymer in THF/Methanol (1:1 v/v).
Add NaOH (aq) or KOH (excess).
Reflux for 4 hours (Base-catalyzed hydrolysis of the acetoxy ester).
Neutralize, extract, and precipitate.
Result:
-Hydroxy-Poly(IBVE) with a terminal alkene.
Data Analysis & Validation
Successful functionalization is validated primarily by 1H NMR (500 MHz, CDCl3) .
Key Chemical Shifts (Diagnostic)
Structural Feature
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Interpretation
Main Chain
-CH2-CH(OiBu)-
1.4 - 1.8
Broad
Polymer backbone.
Terminal Alkene
-C(=CH2 )-
4.80 & 4.95
Singlets (2H)
Critical: Indicates successful capping and elimination.
Acetoxy Group
-O-CO-CH3
2.05
Singlet (3H)
Confirms incorporation of the octene tail.
Ester Linkage
-CH2-O-CO-
4.05
Triplet (2H)
Adjacent to the acetoxy group.
Hydroxyl (Post-Hyd)
-CH2-OH
3.60
Triplet
Shifts upfield after deprotection.
Interpretation Logic[9][12][13]
Success: Presence of peaks at 4.80/4.95 ppm AND 2.05 ppm.
Failure (No Capping): Absence of alkene peaks; presence of acetal methoxy peaks (~3.2 ppm) if quenched with methanol directly.
Failure (Polymerization of Capper): Broadening of the alkene peaks or integration values > 1.0 unit per chain.
Strategic Application Workflow
The following diagram illustrates how this protocol fits into a broader drug development pipeline.
Figure 2: Divergent synthesis pathways enabled by the heterotelechelic product.
References
Aoshima, S., & Kanaoka, S. (2009). Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link
Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science, 16(1), 111-172. Link
Nemura, K., & Aoshima, S. (2006). Synthesis of End-Functionalized Poly(vinyl ether)s with 2-Chloro-1-alkenes. Macromolecules, 39, 2764. (Note: This is the foundational method for using 2-chloro-1-alkenes as capping agents). Link
Application Note: Orthogonal Derivatization of 8-Acetoxy-2-chloro-1-octene
Executive Summary 8-Acetoxy-2-chloro-1-octene represents a strategic class of bifunctional aliphatic building blocks. Its utility lies in the orthogonal reactivity of its two termini: The "Head" (2-Chloro-1-alkene): A vi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
8-Acetoxy-2-chloro-1-octene represents a strategic class of bifunctional aliphatic building blocks. Its utility lies in the orthogonal reactivity of its two termini:
The "Head" (2-Chloro-1-alkene): A vinyl chloride moiety that is stable under standard nucleophilic conditions but reactive under specific Palladium-catalyzed cross-coupling protocols.
The "Tail" (8-Acetoxy): A protected primary alcohol (ester) that serves as a latent polar anchor, unmasked via mild hydrolysis.
This guide provides optimized protocols for utilizing this molecule as a "molecular splint" or linker in medicinal chemistry and lipid synthesis. Unlike vinyl bromides, which are often labile, the vinyl chloride offers superior shelf-stability, allowing the molecule to survive multi-step sequences before activation.
Chemical Profile & Handling
IUPAC Name: 7-acetoxy-2-chloro-1-heptene (Note: Numbering prioritizes the alkene, but "8-acetoxy" implies an octene chain where C1=C, C2-Cl, C8-OAc).
Structure:
Molecular Weight: ~204.7 g/mol (Estimated based on formula
)
Appearance: Colorless to pale yellow oil.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Stability: The vinyl chloride bond is robust. It resists elimination to alkynes under mild basic conditions, unlike its bromo-analogs.
Reactivity & Workflow Overview
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways. Pathway A and B are orthogonal; Pathway C destroys the vinyl chloride handle.
Protocol A: Palladium-Catalyzed Cross-Coupling (The "Head")
Challenge: Vinyl chlorides are significantly less reactive than vinyl bromides or iodides due to the stronger C-Cl bond (bond dissociation energy ~96 kcal/mol). Standard
protocols often fail or require excessive heat.
Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) facilitates the oxidative addition step, which is rate-limiting for chlorides.
Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with
and SPhos (1:2 ratio). Add 1 mL of anhydrous Toluene and stir for 5 mins at RT to generate the active catalytic species (solution turns from orange to yellow/brown).
Reaction Assembly: Add the boronic acid (1.2 equiv), Base (
, 3.0 equiv), and the substrate (8-Acetoxy-2-chloro-1-octene, 1.0 equiv).
Degassing: Seal the vial and purge with Argon for 5 minutes (balloon needle exit).
Execution: Heat the block to 80°C - 100°C for 4–12 hours.
Note: Vinyl chlorides require higher energy than bromides (usually 60°C is insufficient).
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (vinyl chloride) stains weakly with KMnO4; the coupled product (often a styrene derivative or diene) usually UV-active or stains intensely.
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over
.
Critical Parameter: Ligand Selection
The choice of ligand dictates the yield for vinyl chlorides.
Ligand
Electronic Nature
Steric Bulk
Yield (Est.)
Notes
PPh3
Neutral
Moderate
< 20%
Oxidative addition is too slow.
SPhos
Electron-Rich
High
85-95%
Recommended. Best balance of activity/stability.
XPhos
Very Electron-Rich
Very High
90-98%
Excellent for sterically hindered partners.
dppf
Chelating
Moderate
40-60%
Good for bromides, mediocre for chlorides.
Protocol B: Selective Acetate Hydrolysis (The "Tail")
Objective: Unmask the primary alcohol without disturbing the vinyl chloride (or the newly coupled alkene).
Dissolution: Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).
Addition: Add catalytic
(0.1 - 0.5 equiv).
Why Catalytic? Stoichiometric base is unnecessary and risks side reactions (though vinyl chlorides are relatively base-stable).
Reaction: Stir at Room Temperature for 1–2 hours.
Checkpoint: Do not heat. Heating with strong base could induce elimination of HCl to form the alkyne (Pathway C in Figure 1).
Quench: Neutralize with Amberlite IR-120 (H+ form) resin or add a few drops of acetic acid until pH ~7.
Workup: Filter resin/salts and concentrate in vacuo. The vinyl chloride moiety remains intact.
Mechanistic Insight: The Catalytic Cycle
Understanding the specific challenge of the Chlorine atom is vital for troubleshooting.
Figure 2: The Suzuki Catalytic Cycle. The oxidative addition (Red) is the bottleneck for vinyl chlorides. Bulky, electron-rich ligands (L) accelerate this step by increasing electron density on the Palladium center.
Troubleshooting & FAQs
Q: Can I do the hydrolysis before the coupling?A: Yes. The free alcohol is compatible with Suzuki conditions. However, free alcohols can sometimes poison catalysts or result in lower solubility in non-polar solvents (Toluene). Protecting the alcohol as an acetate is generally preferred for the metal-catalyzed step.
Q: My reaction is stuck at 50% conversion.A:
Water: Ensure the solvent is degassed. Oxygen kills the active Pd(0) species.
Chloride Inertness: If using
, switch to Pd(OAc)2 + SPhos . The bond strength of C-Cl is too high for standard triphenylphosphine systems at moderate temperatures.
Base: Switch from
to or . The "Cesium Effect" often improves solubility and turnover in difficult couplings.
Q: How do I remove the Palladium after the reaction?A: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with an aqueous solution of N-acetylcysteine.
References
Buchwald, S. L., et al. (2005). "Universal Scaffolds for Cross-Coupling: The Role of SPhos and XPhos." Journal of the American Chemical Society.
Context: Establishes the protocol for coupling unactiv
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Context: Foundational review of the Suzuki reaction mechanism.
Greene, T. W., & Wuts, P. G. M. (2014). "Protective Groups in Organic Synthesis." Wiley-Interscience.
Context: Standard protocols for acetate formation and hydrolysis (Zemplén conditions).
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
Context: Explains the reactivity trends of chlorides vs. bromides/iodides.
Method
Application Note & Protocol: Palladium-Catalyzed Allylic Alkylation of 8-Acetoxy-2-chloro-1-octene
For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Synthetic Potential of a Bifunctional Linchpin 8-Acetoxy-2-chloro-1-octene is a versatile bifunctional molecule poised for str...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of a Bifunctional Linchpin
8-Acetoxy-2-chloro-1-octene is a versatile bifunctional molecule poised for strategic applications in complex molecule synthesis. Its structure is characterized by two key reactive sites: a soft electrophilic allylic chloride at one terminus and a readily cleavable acetate ester at the other. This arrangement allows for selective, sequential modifications, making it an attractive building block in pharmaceutical and fine chemical synthesis.
The primary focus of this application note is the palladium-catalyzed allylic substitution at the C1-C3 positions, a transformation famously pioneered by Tsuji and Trost.[1] The Tsuji-Trost reaction is a powerful and reliable method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions.[1][2] By leveraging a palladium(0) catalyst, the allylic chloride moiety of 8-Acetoxy-2-chloro-1-octene can be converted into a π-allylpalladium intermediate, which is then readily attacked by a wide range of soft nucleophiles.[3][4]
This guide provides a detailed protocol for a representative Tsuji-Trost reaction using dimethyl malonate as the nucleophile. It further delves into the mechanistic underpinnings of the reaction, discusses safety protocols, and presents the expected outcomes, thereby offering a comprehensive framework for researchers to employ this substrate in their synthetic endeavors.
Reaction Principle and Mechanism
The core of this protocol is the palladium-catalyzed allylic alkylation, a cornerstone of modern organometallic chemistry.[5] The reaction proceeds through a well-defined catalytic cycle, which is essential to understand for troubleshooting and optimization.
The Catalytic Cycle:
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allylic chloride. This is followed by an oxidative addition step where the C-Cl bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II), forming a cationic η³-π-allylpalladium complex.[3][4] This step typically occurs with inversion of stereochemistry at the carbon bearing the leaving group.[3]
Nucleophilic Attack: The nucleophile, in this case, the enolate of dimethyl malonate, attacks the π-allyl ligand. For soft nucleophiles (pKa of conjugate acid < 25), this attack generally occurs directly on one of the terminal carbons of the allyl system.[4] The regioselectivity of this attack is influenced by both electronic and steric factors of the π-allyl complex and the incoming nucleophile.[3][6] For unsymmetrical substrates, the attack often occurs at the less sterically hindered carbon.[4][6]
Reductive Elimination/Catalyst Regeneration: Following the nucleophilic attack, the newly formed organic product dissociates from the metal, and the Pd(II) center is reduced back to the active Pd(0) species, thus closing the catalytic cycle.[3]
Below is a visual representation of the catalytic cycle.
Caption: The catalytic cycle of the Tsuji-Trost reaction.
Experimental Protocol: Allylic Alkylation with Dimethyl Malonate
This protocol details the reaction of 8-Acetoxy-2-chloro-1-octene with dimethyl malonate. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Mass/Volume
Supplier (Example)
8-Acetoxy-2-chloro-1-octene
204.69
5.0
1.0
1.02 g
Custom Synthesis
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.25
0.05
289 mg
Sigma-Aldrich
Dimethyl malonate
132.12
6.0
1.2
0.63 mL (793 mg)
Sigma-Aldrich
Sodium hydride (60% dispersion in oil)
24.00 (NaH)
6.5
1.3
260 mg
Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)
-
-
-
50 mL
Acros Organics
Equipment
100 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Septa and needles
Schlenk line or inert gas (Argon or Nitrogen) manifold
Syringes for liquid transfer
Ice-water bath
Rotary evaporator
Chromatography column and accessories
Step-by-Step Procedure
Workflow Overview:
Caption: Step-by-step experimental workflow.
Detailed Steps:
Preparation of the Nucleophile:
Flame-dry a 100 mL three-neck round-bottom flask under vacuum and backfill with argon. Equip it with a magnetic stir bar, a thermometer adapter, and septa.
To the flask, add sodium hydride (260 mg, 6.5 mmol, 1.3 eq).
Expertise Note: NaH is a strong base used to deprotonate the dimethyl malonate, forming the active sodium enolate nucleophile. Using a slight excess ensures complete deprotonation. It is pyrophoric and reacts violently with water; handle with extreme care under an inert atmosphere.[7]
Add 30 mL of anhydrous THF via syringe. Cool the suspension to 0°C using an ice-water bath.
Slowly add dimethyl malonate (0.63 mL, 6.0 mmol, 1.2 eq) dropwise via syringe. Effervescence (H₂ gas) will be observed.
Allow the mixture to stir at 0°C for 20 minutes and then warm to room temperature for another 30 minutes to ensure complete formation of the enolate.
Reaction Setup:
To the stirred suspension of the nucleophile, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 0.05 eq), in one portion under a positive flow of argon.
Expertise Note: Pd(PPh₃)₄ is a common, air-sensitive Pd(0) precatalyst. The phosphine ligands stabilize the metal center and are crucial for the catalytic cycle's efficiency.[1] 5 mol% is a typical catalyst loading for such transformations.
In a separate vial, dissolve 8-Acetoxy-2-chloro-1-octene (1.02 g, 5.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.
Add the substrate solution to the reaction flask dropwise over 10-15 minutes via syringe.[6]
Reaction and Monitoring:
Allow the reaction mixture to stir at room temperature for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material indicates reaction completion.
Workup and Purification:
Upon completion, cool the flask in an ice-water bath and cautiously quench the reaction by the slow, dropwise addition of 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether or ethyl acetate.
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[6]
The crude product will be a pale yellow oil. Purify the residue by flash column chromatography on silica gel using a gradient eluent (e.g., 5% to 25% ethyl acetate in hexanes) to afford the pure product.
Safety and Handling
Allylic Halides: Allylic chlorides are lachrymatory and alkylating agents. Avoid inhalation and skin contact. Always handle in a fume hood.[8]
Organometallic Reagents: Palladium catalysts and sodium hydride require careful handling under an inert atmosphere. Sodium hydride is pyrophoric and can ignite upon contact with air or moisture.[7][9] Appropriate fire-extinguishing material (e.g., Class D extinguisher, sand) should be readily available.[7]
Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile) are mandatory at all times.[10]
Expected Results and Variations
The described protocol is expected to yield the desired alkylated product, dimethyl 2-(8-acetoxyoct-1-en-3-yl)malonate, in good to excellent yield (typically 75-90%) after purification. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
The versatility of the Tsuji-Trost reaction allows for the use of various nucleophiles with 8-Acetoxy-2-chloro-1-octene.[1] The table below summarizes potential variations.
Nucleophile
Base (if needed)
Expected Product Type
Key Considerations
Phenol
K₂CO₃, Cs₂CO₃
C-O Bond (Allylic Ether)
Base strength is critical; pKa of phenol is ~10.
Phthalimide
DBU, K₂CO₃
C-N Bond (Allylic Amine)
A classic Gabriel synthesis variant for primary amines after deprotection.
Morpholine
(None or weak base)
C-N Bond (Allylic Amine)
Secondary amines are often nucleophilic enough to not require a strong base.
Application Notes and Protocols for the Safe Handling of 8-Acetoxy-2-chloro-1-octene
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the safe handling of 8-Acetoxy-2-chloro-1-octene, a halogenated alkene ester. Due to the absence of a sp...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the safe handling of 8-Acetoxy-2-chloro-1-octene, a halogenated alkene ester. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety information from related chemical classes, including chlorinated hydrocarbons, alkenes, and acetoxy compounds. The protocols outlined herein are designed to empower researchers to conduct their work with a robust understanding of the potential hazards and the necessary precautions to mitigate them. The causality behind each experimental choice is explained to foster a culture of safety and scientific integrity.
Introduction: Understanding the Hazard Profile
8-Acetoxy-2-chloro-1-octene is a polyfunctional molecule, and its safety profile is a composite of the hazards associated with its constituent functional groups: a chlorinated alkene and an acetate ester. The terminal alkene group suggests a potential for flammability and polymerization, while the chloro- substituent indicates potential toxicity and environmental persistence characteristic of halogenated organic compounds.[1][2][3] Furthermore, the acetoxy group can undergo hydrolysis to form acetic acid, which is corrosive.[4] A comprehensive understanding of these intrinsic properties is the foundation of a proactive safety culture.
Hazard Identification and Risk Assessment
A thorough risk assessment is mandatory before commencing any work with 8-Acetoxy-2-chloro-1-octene. This involves identifying potential hazards and evaluating the risks associated with the planned experimental procedures.
Physicochemical Properties (Inferred)
While specific data for 8-Acetoxy-2-chloro-1-octene is scarce, the properties of the closely related compound, 8-chloro-1-octene, provide valuable insights.[5][6]
Strict exclusion of ignition sources is paramount.[1][8][9][10]
Solubility
Likely soluble in organic solvents and insoluble in water.[7]
Affects choice of fire extinguishing media and spill cleanup procedures.
Toxicological Hazards (Inferred)
Based on analogous compounds, the primary toxicological concerns are:
Skin and Eye Irritation: Halogenated compounds and acetic acid (a potential hydrolysis product) are known skin and eye irritants.[4][6][8] Prolonged contact may lead to dermatitis.
Respiratory Irritation: Vapors may cause respiratory tract irritation.[6] Inhalation of high concentrations could lead to symptoms such as headache, dizziness, and nausea.[11]
Chronic Effects: Long-term exposure to chlorinated hydrocarbons can have cumulative toxic effects. While no specific data exists for this compound, a cautious approach is warranted.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure. Their implementation is a critical self-validating step in ensuring laboratory safety.
Fume Hood: All manipulations of 8-Acetoxy-2-chloro-1-octene, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is the primary barrier to vapor inhalation.
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.
Inert Atmosphere: For reactions sensitive to air or moisture, and to further mitigate fire risk, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon).
Personal Protective Equipment (PPE): The Essential Barrier
The selection and consistent use of appropriate PPE is non-negotiable.
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene).[2]
Protects against skin contact. Regularly inspect gloves for any signs of degradation.
Eye Protection
Chemical splash goggles.
Protects against splashes and vapors.
Skin and Body
A flame-resistant lab coat.
Protects skin and clothing from splashes.
Respiratory
A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or in case of ventilation failure.[12]
Provides protection from inhaling harmful vapors.
Protocols for Safe Handling and Storage
Adherence to strict protocols is a hallmark of a trustworthy and safe research environment.
General Handling Protocol
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and emergency equipment (spill kit, fire extinguisher, safety shower, and eyewash station) is accessible.[2][13]
Aliquotting: Use a calibrated pipette or syringe for transferring the liquid. Avoid pouring directly from large containers to minimize the risk of spills.
Heating: When heating is required, use a controlled heating source such as a heating mantle or an oil bath. Never use an open flame.
Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any minor drips.
Storage Protocol
Container: Store in a tightly sealed, properly labeled container.[8][9][12]
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][9] A designated flammable storage cabinet is recommended.
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures: Preparedness and Response
A well-defined emergency plan is a critical component of a self-validating safety system.
Emergency Situation
Protocol
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen.[11] Seek medical attention.
Ingestion
Do NOT induce vomiting.[10][11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill
Evacuate the area.[14] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[15] For large spills, contact the institution's environmental health and safety department.
Fire
Use a dry chemical, carbon dioxide, or foam fire extinguisher.[11] Do not use water, as it may be ineffective and spread the flammable liquid.
Waste Disposal
All waste containing 8-Acetoxy-2-chloro-1-octene must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Collect waste in a designated, labeled, and sealed container. Do not pour down the drain.[16]
Visualizations
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 8-Acetoxy-2-chloro-1-octene.
Hierarchy of Safety Controls
Caption: The hierarchy of controls for mitigating chemical hazards.
Conclusion
The responsible use of 8-Acetoxy-2-chloro-1-octene in a research setting demands a proactive and informed approach to safety. By understanding the inferred hazards and diligently applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment.
References
Airgas. (2018, April 6). SAFETY DATA SHEET. Retrieved from [Link]
NOVA Chemicals. (2024, December 31). SAFETY DATA SHEET. Retrieved from [Link]
ChemSynthesis. (2025, May 20). 8-chloro-1-octene. Retrieved from [Link]
Selleys. (2024, July 22). Safety Data Sheet Product name: SELLEYS 701 GENERAL PURPOSE ACETOXY SILICONE SEALANT. Retrieved from [Link]
TutorChase. (n.d.). What are the health and safety considerations when working with alkenes? Retrieved from [Link]
VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information. Retrieved from [Link]
Momentive. (2009, August 24). Material Safety Data Sheet. Retrieved from [Link]
Kater. (n.d.). ACETOXY SILICONE SEALANT MATERIAL SAFETY DATA SHEET(MSDS). Retrieved from [Link]
PubChem. (n.d.). 8-Chloro-1-octene. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Octene. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 1-Octadecene. Retrieved from [Link]
Google Patents. (n.d.). US3459819A - 8-chloro-1-octene.
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
New Jersey Water Association. (2019, May 13). Handling Chlorine Safely. Retrieved from [Link]
NSF Public Access Repository. (2024, July 31). Unusual Cascade Reactions of 8-Acetoxy-6-hydroxymethyllimonene with Salicylic Aldehydes: Diverse Oxygen Heterocycles from Common. Retrieved from [Link]
Storage conditions for 8-Acetoxy-2-chloro-1-octene
Application Note: Storage & Handling Protocols for 8-Acetoxy-2-chloro-1-octene Abstract 8-Acetoxy-2-chloro-1-octene is a high-value bifunctional intermediate commonly employed in transition-metal-catalyzed cross-coupling...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Storage & Handling Protocols for 8-Acetoxy-2-chloro-1-octene
Abstract
8-Acetoxy-2-chloro-1-octene is a high-value bifunctional intermediate commonly employed in transition-metal-catalyzed cross-coupling (e.g., Negishi, Suzuki) and intramolecular cyclization reactions. Its structural duality—containing a labile aliphatic ester and a reactive vinyl chloride moiety—presents a unique storage challenge. Improper handling leads to two distinct degradation pathways: hydrolytic cleavage of the acetate and radical polymerization or oxidation of the vinyl halide. This guide defines the "Gold Standard" protocol for maintaining >98% purity over extended storage periods.
Part 1: Physicochemical Profile & Stability Logic
To design an effective storage protocol, one must understand the molecular vulnerabilities. This compound is not merely a static liquid; it is a system prone to entropy-driven degradation.
The Dual-Threat Degradation Mechanism
Threat A: Ester Hydrolysis (Moisture Sensitivity): The C8-acetoxy group is susceptible to hydrolysis, yielding 8-hydroxy-2-chloro-1-octene and acetic acid. Crucially, the generation of acetic acid creates an autocatalytic cycle, accelerating further hydrolysis and potentially destabilizing the vinyl chloride.
Threat B: Vinyl Chloride Polymerization/Oxidation (Radical Sensitivity): The 2-chloro-1-octene moiety is electron-rich relative to simple alkenes but prone to radical attack. Exposure to oxygen forms peroxides, which can initiate radical polymerization of the vinyl group, leading to oligomerization and insoluble gum formation.
The Thermodynamics of Storage
Temperature: At Room Temperature (25°C), the reaction quotient for hydrolysis in the presence of trace atmospheric moisture is sufficient to degrade 5-10% of the material within weeks. Lowering the temperature to -20°C kinetically traps the molecule, reducing the rate of hydrolysis by approximately 16-fold (assuming
).
Light: Vinyl halides are photosensitive. UV radiation can cleave the C-Cl bond homolytically, generating chlorine radicals that initiate chain degradation.
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways that our storage protocol is designed to prevent.
Figure 1: Competing degradation pathways. Note the autocatalytic loop caused by acetic acid generation.
Part 3: Optimal Storage Protocol
This protocol is mandatory for storage exceeding 48 hours.
Primary Containment System
Component
Specification
Rationale
Vessel
Amber Borosilicate Glass (Class A)
Blocks UV/Blue light (<450nm) to prevent C-Cl homolysis.
Closure
PTFE (Teflon) Lined Screw Cap
PTFE is inert to organic vapors and prevents plasticizer leaching common with polyethylene liners.
Headspace
Argon (Ar)
Ar is heavier than air, providing a superior "blanket" compared to Nitrogen () for preventing oxygen diffusion.
Desiccant
Activated Molecular Sieves (3Å or 4Å)
Optional: Add 2-3 pellets to the vial if opening frequently. Scavenges trace moisture.
The "Inert-Aliquot" Workflow
Do not store the bulk bottle at 4°C and repeatedly open it. Condensation will destroy the ester.
Receive & Inspect: Upon arrival, inspect for cloudiness (polymerization) or vinegar odor (hydrolysis).
Equilibrate: Allow the sealed container to reach room temperature inside a desiccator before opening. Crucial: Opening a cold bottle condenses atmospheric water directly into the product.
Aliquot: Inside a fume hood (or glovebox), divide the bulk material into single-use amber vials (e.g., 100 mg or 500 mg aliquots).
Purge: Flush each vial with a gentle stream of Argon for 30 seconds.
Seal & Tape: Cap tightly and wrap the cap junction with Parafilm M® to create a secondary moisture barrier.
Deep Freeze: Store aliquots at -20°C .
Part 4: Quality Control & Validation (Self-Validating System)
Before committing this intermediate to a complex synthesis step (e.g., a 10-step total synthesis), you must validate its integrity.
NMR Validation Protocol
Solvent:
(Neutralized with basic alumina if suspected to be acidic).
Key Diagnostic Signals:
| Proton Environment | Chemical Shift (
The following flowchart dictates the decision-making process for retrieving material from storage.
Figure 2: Decision tree for handling stored aliquots. Warming to RT is the critical control point.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification and handling of organic esters and halides).
Sigma-Aldrich. (n.d.).[1] Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Vinyl Chloride Standard (29 CFR 1910.1017).[3][4] (Provides safety context for vinyl halide handling). Link
Trost, B. M. (1980). New rules of selectivity: Allylic alkylations catalyzed by palladium. Accounts of Chemical Research, 13(11), 385–393. (Contextual grounding for the utility of bifunctional allyl/vinyl precursors). Link
Technical Support Center: 8-Acetoxy-2-chloro-1-octene
Welcome to the technical support center for 8-Acetoxy-2-chloro-1-octene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 8-Acetoxy-2-chloro-1-octene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. As an allylic chloride and an acetate-protected alcohol, its reactivity profile presents unique challenges and opportunities. This document provides in-depth, experience-driven answers to common problems, helping you optimize your reactions, maximize yields, and troubleshoot unexpected outcomes.
Part 1: Troubleshooting Guide for Critical Side Reactions
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation for the observed side reaction and offers validated protocols to mitigate the issue.
Question 1: My reaction is producing a mixture of isomeric products. Why am I losing regioselectivity?
Short Answer: You are likely observing products from both direct nucleophilic substitution (SN2) and allylic rearrangement (SN2'). The nature of the allylic system in 8-Acetoxy-2-chloro-1-octene provides two electrophilic sites for a nucleophile to attack.
Detailed Analysis:
The core issue lies in the delocalized π-system of the allyl group. Allylic halides are excellent substrates for nucleophilic substitution. However, the nucleophile can attack at two different positions:
Direct Substitution (SN2): The nucleophile attacks the carbon directly bonded to the chlorine atom (C2), displacing the chloride ion in a concerted, single-step mechanism.[1] This yields the expected 2-substituted-1-octene product.
Allylic Rearrangement (SN2'): The nucleophile attacks the terminal carbon of the double bond (C1). This attack occurs concurrently with the migration of the double bond and the departure of the chloride leaving group.[2] This results in a rearranged, constitutional isomer.
The balance between these two pathways is sensitive to several factors, including steric hindrance, solvent, and the nature of the nucleophile.[2][3]
Mechanistic Visualization: SN2 vs. SN2' Pathway
Caption: Competing SN2 and SN2' reaction pathways for allylic chlorides.
To favor the direct SN2 substitution product, the following adjustments should be considered:
Parameter
To Favor Direct (SN2) Product
Rationale
Nucleophile
Use "soft," highly polarizable nucleophiles (e.g., I⁻, RS⁻, CN⁻).
Soft nucleophiles have a higher propensity for attacking the carbon atom directly attached to the leaving group.
Solvent
Use polar aprotic solvents (e.g., DMSO, DMF, Acetone).
These solvents solvate the cation but not the nucleophile, increasing its effective strength for a direct SN2 attack without promoting a carbocation intermediate that could lead to rearrangement.[4]
Steric Hindrance
N/A for this substrate
For other substrates, bulky substituents near the C2 position can sterically hinder direct attack, making the SN2' pathway more favorable.[2]
Temperature
Lower the reaction temperature.
Higher temperatures can provide the energy needed to overcome the activation barrier for the rearrangement pathway.
Self-Validation Step:
After adjusting conditions, analyze the crude product mixture by ¹H NMR or GC-MS.
Expected SN2 Product: Look for the characteristic signals of a terminal alkene (-CH=CH₂).
SN2' Product: Look for signals corresponding to an internal alkene (-CH=CH-).
Comparing the integration of these signals will provide the isomeric ratio and validate the success of the protocol adjustment.
Question 2: My reaction yield is very low, and I'm isolating a diene byproduct. What's happening?
Short Answer: You are likely promoting an E2 elimination side reaction, which competes with the desired substitution. This is especially common when using strong, sterically hindered bases.
Detailed Analysis:
8-Acetoxy-2-chloro-1-octene is a secondary alkyl halide, making it susceptible to elimination reactions.[4] The E2 (bimolecular elimination) mechanism is a concerted process where a base abstracts a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the leaving group.[5]
In your substrate, a base can abstract a proton from either C3. This results in the formation of a conjugated diene (1,3-octadiene derivative), which is often a thermodynamically stable byproduct. Strong bases, particularly bulky ones like potassium tert-butoxide, favor elimination over substitution.[6][7]
Experimental Workflow: Minimizing E2 Elimination
Caption: Decision workflow to minimize E2 elimination side reactions.
Troubleshooting Protocol: Suppressing Elimination
Reagent Selection: Avoid strong, bulky bases (e.g., t-BuOK, DBU). If a base is required, use a weaker, non-nucleophilic base or a non-basic nucleophile. For instance, if performing a substitution with an amine, the amine itself can act as both the nucleophile and the base.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions typically have a higher activation energy than substitution reactions and are more favored at elevated temperatures.
Solvent Choice: Continue using polar aprotic solvents. These solvents are ideal for SN2 reactions and do not promote the E1 mechanism, which could become a factor under different conditions.[8]
Question 3: I'm observing hydrolysis of my acetate protecting group. How can I prevent this?
Short Answer: The acetate ester is being cleaved by acidic or basic conditions in your reaction or workup, exposing the primary alcohol. Acetals are generally stable in neutral to strongly basic environments but are labile to acid.[9]
Detailed Analysis:
The 8-acetoxy group is an ester, which serves to protect a primary alcohol. Esters are susceptible to hydrolysis under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: Protic acids (even trace amounts in solvents or reagents) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water (often present in solvents or introduced during workup).[10]
Base-Catalyzed Saponification: Strong bases (e.g., hydroxides, alkoxides) can directly attack the carbonyl carbon, leading to cleavage of the ester bond. This process is irreversible if a strong base is used.
Troubleshooting Protocol: Preserving the Acetate Group
Maintain Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Moisture can lead to hydrolysis, especially if acidic or basic catalysts are present.
Avoid Strong Acids and Bases:
If your reaction requires a base, use a non-nucleophilic, hindered base (e.g., 2,6-lutidine) or an inorganic base like K₂CO₃ or Cs₂CO₃, which are generally milder than hydroxides or alkoxides.
During workup, use a buffered aqueous solution (e.g., saturated NH₄Cl or a phosphate buffer at pH 7) instead of pure water or acidic/basic washes.
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction. The hydrolyzed product (the alcohol) will have a different polarity (lower Rf) than the starting material. If you see this spot appearing early, it's a sign that your conditions are too harsh.
Part 2: Proactive Experimental Design & FAQs
This section provides general guidance for handling and using 8-Acetoxy-2-chloro-1-octene to prevent side reactions before they occur.
Q: What are the ideal storage conditions for 8-Acetoxy-2-chloro-1-octene?A: The compound should be stored in an airtight container under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated, <4°C). This minimizes degradation from atmospheric moisture and slows potential decomposition pathways.
Q: Which analytical techniques are best for monitoring reaction progress and purity?A: A combination of techniques is recommended:
TLC: Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of products.
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for separating and identifying volatile products, including the desired product and any isomeric or elimination byproducts. It provides both retention time and mass spectral data for confident identification.
¹H and ¹³C NMR (Nuclear Magnetic Resonance): The most powerful tool for unambiguous structure elucidation of the final, purified product.
Q: Are there specific classes of nucleophiles that are known to cause problems?A: Hard, non-polarizable nucleophiles (like alkoxides or hydroxide) are more likely to act as bases, promoting the E2 elimination pathway.[5] For substitution, softer nucleophiles are generally preferred to maximize the SN2 pathway and minimize side reactions.
Q: Can this substrate be used in palladium-catalyzed reactions like the Tsuji-Trost reaction?A: Yes, allylic chlorides are classic substrates for palladium-catalyzed allylic substitution reactions. However, controlling regioselectivity can be a significant challenge and is highly dependent on the ligands, solvent, and nucleophile used.[11][12] The outcome is governed by a complex interplay of steric and electronic factors within the intermediate π-allyl palladium complex.[3] Extensive ligand screening is often necessary to achieve the desired regioselectivity.
References
Quora. (2018). How does allyl chloride react in an SN2 reaction?[Link]
e-PG Pathshala. (n.d.). Organic Chemistry-II, Paper 5. [Link]
Chemistry LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
National Institutes of Health. (n.d.). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. [Link]
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides. [Link]
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]
University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. [Link]
NSF Public Access Repository. (2024). Unusual Cascade Reactions of 8-Acetoxy-6-hydroxymethyllimonene with Salicylic Aldehydes: Diverse Oxygen Heterocycles from Common. [Link]
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
ChemHelp ASAP. (2019). E2 reaction of alkyl halides. YouTube. [Link]
ACS Publications. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications | Chemical Reviews. [Link]
ResearchGate. (2024). Unusual Cascade Reactions of 8-Acetoxy-6-hydroxymethyllimonene with Salicylic Aldehydes: Diverse Oxygen Heterocycles from Common Precursors | Request PDF. [Link]
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
ResearchGate. (2025). Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation. [Link]
Chemical Science (RSC Publishing). (n.d.). Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. [Link]
Ingenta Connect. (n.d.). Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation. [Link]
Optimizing reaction conditions for 8-Acetoxy-2-chloro-1-octene
Technical Support Center: Synthesis & Optimization of 8-Acetoxy-2-chloro-1-octene Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) Subject: Protocol Optimization & Troubleshooting for Functiona...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis & Optimization of 8-Acetoxy-2-chloro-1-octene
Status: Operational
Lead Scientist: Dr. Aris (Senior Application Scientist)
Subject: Protocol Optimization & Troubleshooting for Functionalized Vinyl Chlorides
Part 1: The Synthetic Strategy (Route Selection)
User Inquiry: Why is my current route (chlorination of the ketone) yielding inseparable mixtures?
Technical Insight:
Attempting to synthesize 8-acetoxy-2-chloro-1-octene via the chlorination of 8-acetoxy-2-octanone (using PCl₅ or POCl₃) is chemically fraught. This route typically leads to:
Regioisomeric mixtures: Formation of the thermodynamic (internal) alkene vs. the kinetic (terminal) alkene.
Protecting Group Loss: The acidic byproducts (HCl) often hydrolyze the acetoxy ester.
The Optimized Solution: Negishi Cross-Coupling
The industry-standard approach for high-precision vinyl chloride synthesis is the Negishi Coupling of an alkylzinc reagent with 2,3-dichloropropene .
Mechanism: Selective
coupling at the allylic position of 2,3-dichloropropene. The vinylic chlorine is significantly less reactive toward oxidative addition under controlled conditions, allowing it to remain intact as the desired functional handle.
Figure 1: Retrosynthetic logic connecting the C5 alkyl zinc fragment with the C3 dichloro-template.
Part 2: Experimental Protocol (Step-by-Step)
Objective: Synthesis of 8-Acetoxy-2-chloro-1-octene on a 10 mmol scale.
Phase A: Preparation of the Organozinc Reagent
Critical Control Point: Zinc surface activation is the single most common failure point.
Activation: In a flame-dried Schlenk flask under Argon, suspend Zn dust (1.5 equiv) in dry THF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool, then add TMSCl (1 mol%) and stir for 5 minutes.
Note: If the reaction does not exotherm slightly, heat to 40°C.
Maturation: Stir at 40°C for 3-6 hours. Titrate an aliquot (using iodine) to confirm concentration (typically >85% conversion).
Phase B: The Negishi Coupling
Catalyst Prep: In a separate flask, dissolve 2,3-dichloropropene (1.2 equiv) and Pd(PPh₃)₄ (3-5 mol%) in dry THF.
Addition: Cool the catalyst solution to 0°C. Transfer the organozinc solution (from Phase A) via cannula slowly over 20 minutes.
Why? Slow addition prevents homocoupling of the zinc reagent.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
Quench: Quench with saturated NH₄Cl solution.
Part 3: Troubleshooting & FAQs
Category: Low Yield & Conversion
Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?A: This is likely due to Zinc Aggregation . Organozinc halides form polymeric aggregates in THF that are unreactive toward transmetallation.
The Fix: Add LiCl (2.0 equiv) dissolved in anhydrous DMA or THF to the zinc reagent before coupling. LiCl breaks up the aggregates into monomeric species (
), accelerating the reaction by orders of magnitude [1].
Q: I see a significant amount of "dimer" (decane-1,10-diyl diacetate).A: This is Homocoupling . It occurs when the oxidative addition of the alkyl bromide to Palladium competes with the intended cycle, or via Copper contamination.
The Fix: Ensure your zinc formation is complete (no residual alkyl bromide) before starting the coupling. Use high-purity Zinc dust (<10 ppm Cu).
Category: Impurity Profile
Q: I isolated the product, but it contains an isomer where the double bond has moved.A: Isomerization to the internal alkene (8-acetoxy-2-chloro-2-octene) is acid-catalyzed.
The Fix: 2-chloro-1-alkenes are sensitive to trace acids found in silica gel.
Protocol Adjustment: Pre-wash your silica gel column with 1% Triethylamine (Et₃N) in hexanes. Use 0.5% Et₃N in your eluent during purification to buffer the system.
Q: The vinyl chloride fell off, yielding a ketone.A: This is hydrolysis. Vinyl chlorides can hydrolyze to ketones under acidic aqueous conditions or prolonged exposure to moisture.
The Fix: Perform the NH₄Cl quench at 0°C and process rapidly. Do not store the crude mixture in the aqueous phase. Dry immediately over MgSO₄.
Part 4: Data & Optimization Matrix
Use this table to diagnose your specific outcome based on reagent choices.
Variable
Standard Condition
Optimized Condition
Impact on Outcome
Solvent
THF
THF/DMA (9:1)
DMA increases polarity, speeding up transmetallation.
Essential for quantitative conversion of alkyl zincs.
Temp
Reflux
0°C RT
Higher temps promote isomerization of the vinyl chloride.
References
Krasovskiy, A., & Lipshutz, B. H. (2011).[1] Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters.
Negishi, E. (2002). Magical Power of Transition Metals: Past, Present, and Future. Bulletin of the Chemical Society of Japan.
Huo, S. (2006).[2] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters.
Technical Support Center: Analytical Strategies for 8-Acetoxy-2-chloro-1-octene
Welcome to the technical support guide for the analysis of 8-Acetoxy-2-chloro-1-octene. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the analysis of 8-Acetoxy-2-chloro-1-octene. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into detecting and quantifying impurities. Ensuring the purity of this intermediate is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide moves beyond simple protocols to explain the scientific rationale behind methodological choices, empowering you to troubleshoot and adapt these techniques effectively in your laboratory.
Q1: What are the potential impurities I should be looking for in 8-Acetoxy-2-chloro-1-octene?
A1: Understanding potential impurities is the first step in developing a specific and accurate analytical method. Impurities in 8-Acetoxy-2-chloro-1-octene can be categorized based on their origin, as defined by the International Council for Harmonisation (ICH) guidelines.[1]
Organic Impurities (Process- and Drug-Related):
Starting Materials & Intermediates: The most common impurities are residual unreacted starting materials or intermediates from the synthesis process. For instance, if synthesized from 8-bromo-1-octene, residual bromo-analogues could be present.[2] Similarly, incomplete acetylation would leave 8-hydroxy-2-chloro-1-octene as a key process-related impurity.
By-products: These arise from side reactions during synthesis. Given the structure, potential by-products could include positional isomers (e.g., migration of the double bond) or dimers formed under certain reaction conditions.
Degradation Products: 8-Acetoxy-2-chloro-1-octene contains an ester linkage, which is susceptible to hydrolysis. The primary degradation product would be 8-hydroxy-2-chloro-1-octene and acetic acid. Forced degradation studies under acidic, basic, oxidative, and thermal stress are crucial to identify these potential degradants.[3]
Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, or inorganic salts.[1][4]
Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[1]
The logical first step in any impurity investigation is to review the synthetic pathway to anticipate likely process-related impurities.
Q2: Which primary analytical technique should I choose for routine purity testing: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: The choice between GC and HPLC is fundamental and depends on the physicochemical properties of the analyte and its impurities.[5]
8-Acetoxy-2-chloro-1-octene is a volatile and thermally stable molecule, making Gas Chromatography (GC) an excellent primary choice for purity assessment.[5] It offers high resolution for separating volatile compounds and can be readily coupled with a mass spectrometer (GC-MS) for impurity identification.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile alternative, particularly if non-volatile impurities (e.g., salts, polymeric by-products) are expected or if the compound shows thermal degradation.
Here is a comparative summary to guide your decision:
Feature
Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC)
Rationale & Recommendation
Principle
Separation of volatile/semi-volatile compounds in the gas phase.
Separation of compounds in a liquid phase.
GC is the preferred starting point due to the volatile nature of the target compound.
Analytes
Volatile & Thermally Stable
Wide range, including non-volatile & thermally labile compounds.
Use HPLC if you suspect non-volatile degradation products or high molecular weight by-products.
Sensitivity
High, especially with specific detectors (e.g., FID, MS).
High, especially with UV or MS detectors.
Both offer excellent sensitivity. GC-MS in Selected Ion Monitoring (SIM) mode can achieve sub-ppm detection limits for targeted impurities.[6]
Identification
Excellent when coupled with Mass Spectrometry (GC-MS).
Excellent when coupled with Mass Spectrometry (LC-MS) and provides opportunities for impurity isolation for NMR.
GC-MS provides structural information for volatile impurities. LC-MS is indispensable for non-volatile ones.[7]
Recommendation: Begin with GC-FID for routine purity checks and quantification. Use GC-MS for initial impurity identification. Develop a parallel HPLC-UV method for confirmation and to detect any potential non-volatile species.
Q3: I'm developing a Gas Chromatography (GC) method. Can you provide a starting protocol and troubleshooting advice?
A3: Absolutely. A well-developed GC method is the cornerstone of reliable impurity analysis for this compound. The goal is to achieve baseline separation of all potential impurities from the main 8-Acetoxy-2-chloro-1-octene peak.
Caption: Workflow for systematic GC method development.
Sample Preparation:
Accurately weigh approximately 50 mg of the 8-Acetoxy-2-chloro-1-octene sample into a 10 mL volumetric flask.
Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the sample without reacting with it and provide a sharp peak that doesn't interfere with analytes.
Instrumental Parameters (Starting Conditions):
Parameter
Recommended Setting
Rationale / Justification
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
This is a versatile, non-polar column that separates compounds primarily based on boiling point differences, which is ideal for resolving process-related impurities from the main analyte.
Injection Mode
Split (e.g., 50:1 ratio)
A split injection prevents column overloading from the high-concentration main peak, ensuring sharp peaks for trace impurities.
Inlet Temperature
250 °C
This temperature must be high enough to ensure rapid vaporization of the sample but low enough to prevent thermal degradation of the analyte or impurities.
Carrier Gas
Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)
Helium is inert and safe. Hydrogen can provide faster analysis and better resolution but is flammable.
Oven Program
Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min
A temperature ramp is essential for separating impurities with a wide range of boiling points. The initial hold allows for separation of very volatile compounds, while the final hold ensures all components elute.
Detector (FID)
Temperature: 300 °C
The Flame Ionization Detector (FID) is robust and provides a linear response for quantifiable carbon-containing compounds.[6]
Detector (MS)
Transfer Line: 280 °C Ion Source: 230 °C Scan Range: 35-400 amu
For identification, a mass spectrometer provides molecular weight and fragmentation data, which are crucial for structural elucidation.
Problem: Poor Peak Shape (Tailing or Fronting).
Cause: Tailing is often caused by active sites in the inlet liner or column, or by sample overloading. Fronting suggests column overloading.
Solution: Use a deactivated inlet liner. Lower the sample concentration. Check for column contamination by baking it out at its maximum allowed temperature.
Problem: Impurity Peak Co-elutes with the Main Peak.
Cause: Insufficient resolution between the two components.
Solution:
Lower the ramp rate: A slower temperature ramp (e.g., 5 °C/min) increases the time components spend in the column, often improving separation.
Change the column: If resolution is still poor, switch to a column with a different stationary phase (e.g., a mid-polarity column) to alter the separation mechanism.
Q4: My sample may contain non-volatile or thermally sensitive impurities. How do I approach HPLC method development?
A4: HPLC is the ideal technique for this scenario. Reversed-phase HPLC (RP-HPLC) is the most common mode and will be the focus here. The principle is to separate molecules based on their hydrophobicity.
Sample Preparation:
Accurately weigh approximately 20 mg of the sample into a 50 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase, typically a mixture of Acetonitrile and Water. Ensure the sample is fully dissolved to avoid column blockage.
Instrumental Parameters (Starting Conditions):
Parameter
Recommended Setting
Rationale / Justification
HPLC Column
C18, 150 mm x 4.6 mm, 5 µm particle size
The C18 (octadecylsilane) stationary phase is a highly versatile, non-polar phase suitable for a wide range of organic molecules. It is the workhorse of reversed-phase chromatography.
Acetonitrile is a common organic modifier. Formic acid is added to control the pH and improve peak shape by protonating silanol groups on the stationary phase. It is also compatible with MS detection.
Elution Mode
Gradient: 70% A to 20% A over 20 minutes
A gradient elution is crucial for impurity analysis, as it allows for the elution of both polar (early eluting) and non-polar (late eluting) impurities within a reasonable timeframe.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detector (UV)
210 nm
As 8-Acetoxy-2-chloro-1-octene lacks a strong chromophore, detection at a low UV wavelength like 210 nm is necessary to see the main peak and potential impurities.
Detector (MS)
ESI+ or APCI+
For definitive identification, coupling to a mass spectrometer with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is essential.[8]
Problem: Drifting Retention Times.
Cause: Insufficient column equilibration, mobile phase composition changing, or a leak in the system.
Solution: Ensure the column is equilibrated for at least 10-15 column volumes before injection.[9] Prepare fresh mobile phase daily and check all pump fittings for leaks.
Problem: No Peak Detected for a Known Impurity.
Cause: The impurity may not have a UV chromophore, or it may be present at a concentration below the detection limit.
Solution: If a UV detector is being used, switch to a more universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD). To improve sensitivity, increase the sample concentration or injection volume.
Q5: An impurity is co-eluting with my main peak. What is the systematic approach to resolving this?
A5: Peak co-elution is a common challenge that compromises accurate quantification. A systematic troubleshooting approach is required.
Caption: Decision tree for resolving co-eluting peaks.
Causality Explained:
Slowing down the method (GC ramp or HPLC gradient): This gives the analytes more interaction time with the stationary phase, which can enhance the subtle differences in their physicochemical properties and lead to separation.
Changing the mobile/stationary phase: This fundamentally alters the separation mechanism. For example, switching from acetonitrile to methanol in HPLC changes the selectivity due to different hydrogen bonding capabilities.[10] Similarly, changing a GC column from non-polar to polar introduces dipole-dipole interactions as a separation factor, not just boiling point.
Q6: How do I confirm the structure of an unknown impurity once it's separated?
A6: Structural confirmation requires a combination of techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The combination of chromatographic separation with spectroscopic detection is a powerful approach for impurity profiling.[11]
Mass Spectrometry (MS):
Role: Provides the molecular weight (MW) of the impurity and its fragmentation pattern.
How it Works: When coupled with GC or HPLC, the MS detector ionizes the eluting impurity. The high-resolution mass of the molecular ion can be used to propose an elemental formula. The fragmentation pattern provides clues about the molecule's structure (e.g., loss of an acetoxy group).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Role: Provides definitive structural elucidation.[3][12] NMR is the gold standard for determining the precise arrangement of atoms in a molecule.
How it Works: ¹H NMR provides information on the number and types of protons and their connectivity. ¹³C NMR shows the carbon skeleton. Advanced 2D NMR experiments (like COSY and HSQC) can piece together the entire molecular structure.
Practical Approach: If an impurity is present at a sufficient level (typically >0.1%), it can sometimes be analyzed directly in the bulk sample.[11] For lower-level impurities, preparative chromatography is used to isolate a few milligrams of the impurity, which is then dissolved in a deuterated solvent for NMR analysis.[3]
Caption: Interplay of separation and spectroscopic techniques.
Q7: What are the regulatory expectations for controlling these impurities?
A7: Regulatory agencies like the FDA and EMA follow the ICH guidelines for impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[7][13] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.
ICH Q3A/B Impurity Thresholds Summary
Maximum Daily Dose of Drug
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg TDI (Total Daily Intake), whichever is lower
0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day
0.03%
0.05%
0.05%
(Note: This is a simplified summary. Always consult the latest official ICH guidelines.[1][14][15])
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[14] Any impurity above this level must be documented.
Identification Threshold: The level at which the structure of an impurity must be determined.[14] If an impurity is consistently above this level, you must perform structural elucidation (typically using MS and NMR).
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[14] This often involves toxicological studies or demonstrating that the impurity was also present in safety/clinical batches.
Your Responsibility: The analytical methods you develop must be validated according to ICH Q2(R2) guidelines to prove they are fit for purpose.[16][17] This includes demonstrating that the method's Limit of Quantitation (LOQ) is at or below the reporting threshold.[18]
References
Academia.edu. Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs.
Benchchem. A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne.
Benchchem. A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.
PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine.
MDPI. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds | LCGC International.
Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz.
Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
Restek. A Guide to the Analysis of Chiral Compounds by GC.
NIH. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
FDA. Q2(R2) Validation of Analytical Procedures.
Google Patents. US3459819A - 8-chloro-1-octene.
European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.
Pharmaffiliates. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
NSF Public Access Repository. Unusual Cascade Reactions of 8-Acetoxy-6-hydroxymethyllimonene with Salicylic Aldehydes: Diverse Oxygen Heterocycles from Common.
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Shimadzu. Introduction to HPLC.
DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
alpaipars. NMR spectroscopy in pharmacy.
TGA. Guidance for the validation of pharmaceutical quality control analytical methods.
AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
ChemSynthesis. 8-chloro-1-octene - 871-90-9, C8H15Cl, density, melting point, boiling point, structural formula, synthesis.
Cormica Pharma & Med Device Testing. Understanding Impurity Analysis.
YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
IKEV. ICH Q3BR Guideline Impurities in New Drug Products.
Technical Support Center: Handling and Disposal of 8-Acetoxy-2-chloro-1-octene and Related Halogenated Organic Waste
Frequently Asked Questions (FAQs) Section 1: Initial Handling and Personal Protective Equipment (PPE) Q1: What are the primary hazards I should be aware of when working with 8-Acetoxy-2-chloro-1-octene? A1: Based on its...
Author: BenchChem Technical Support Team. Date: February 2026
Frequently Asked Questions (FAQs)
Section 1: Initial Handling and Personal Protective Equipment (PPE)
Q1: What are the primary hazards I should be aware of when working with 8-Acetoxy-2-chloro-1-octene?
A1: Based on its structure, the primary hazards stem from the chlorinated alkene functional group.
Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][3] Potential health effects include damage to the central nervous system, kidneys, and liver.[4]
Reactivity: The alkene group (the double bond) can undergo uncontrolled reactions, such as polymerization, especially in the presence of initiators or heat, which can release significant energy.[3]
Decomposition: While many halogenated solvents are not flammable, their vapors can decompose in the presence of high heat or combustion to form highly toxic and corrosive gases, such as hydrogen chloride (HCl).[5]
Q2: What is the minimum required PPE for handling this compound?
A2: A comprehensive PPE strategy is crucial. Always consult the specific Safety Data Sheet (SDS) if one becomes available. In its absence, adhere to the following standards for chlorinated compounds:
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[6]
Hand Protection: Standard nitrile or latex gloves may not be sufficient.[4] Use gloves rated for resistance to chlorinated solvents, such as butyl or Viton® rubber gloves.[6] Always check the manufacturer's glove compatibility chart.
Body Protection: A flame-resistant lab coat is essential.[4] For larger quantities or procedures with a higher risk of exposure, chemical-resistant aprons or coveralls are recommended.[6]
Respiratory Protection: All work should be performed in a certified laboratory chemical fume hood to minimize inhalation exposure.[7]
PPE Item
Specification
Rationale
Eye Protection
Chemical safety goggles; face shield for splash risk.
Protects against splashes and vapors that can cause severe eye irritation or damage.[4]
Protects skin from contamination and minimizes injury in case of fire or chemical reaction.[4]
Ventilation
Certified Chemical Fume Hood.
Contains vapors and prevents inhalation, the most direct route of exposure to the bloodstream.[7]
Section 2: Waste Characterization and Segregation
Q3: How do I classify waste containing 8-Acetoxy-2-chloro-1-octene? Is it hazardous?
A3: Yes. Under the Resource Conservation and Recovery Act (RCRA), any waste containing chlorinated solvents from industrial or laboratory processes is typically considered hazardous waste.[8] It falls into the category of halogenated organic waste .[1] This classification mandates specific disposal pathways and prohibits disposal via sanitary sewers (down the drain) or evaporation.[5][9]
Q4: How must I segregate this waste? Can I mix it with other solvent waste?
A4: Proper segregation is critical for safety and compliance.
DO: Collect all waste containing 8-Acetoxy-2-chloro-1-octene—including pure compound, solutions, and contaminated materials like gloves or paper towels—in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][7]
DO NOT: Mix halogenated waste with non-halogenated organic waste (like acetone, ethanol, or hexane).[7] The cost of disposing of mixed waste is significantly higher, and it complicates the disposal process.
DO NOT: Mix halogenated waste with acids, bases, or oxidizing agents.[5] Such mixing can cause dangerous chemical reactions, generating heat, pressure, or toxic gases.
Workflow for Waste Segregation
This diagram outlines the decision-making process for segregating laboratory waste containing the target compound.
Caption: Waste Segregation Decision Tree.
Troubleshooting Guides
Scenario 1: Accidental Spill
Q5: I've spilled a small amount (<100 mL) of a solution containing 8-Acetoxy-2-chloro-1-octene in the fume hood. What should I do?
A5: For a small, contained spill, follow these steps:
Alert Personnel: Immediately notify others in the lab.[10]
Ensure Ventilation: Keep the fume hood sash at the proper height.
Don PPE: Ensure you are wearing the appropriate PPE as described in Q2.[11]
Contain the Spill: Use a spill pillow or an inert absorbent material like vermiculite or cat litter to create a dike around the spill, working from the outside in to prevent it from spreading.[12][13]
Absorb the Liquid: Gently apply the absorbent material over the spill.[13]
Collect Residue: Scoop the absorbed material into a compatible container (e.g., a heavy-duty plastic bag or bucket).[13]
Label and Dispose: Seal the container, label it clearly as "Solid Halogenated Waste" with the chemical name, and place it in the satellite accumulation area for hazardous waste.[7]
Decontaminate: Wipe the spill area with a towel soaked in a mild detergent solution, then wipe with water. Dispose of the cleaning materials as solid halogenated waste.[10]
Q6: What constitutes a "large spill," and what is the emergency procedure?
A6: A large spill is any amount that you are not comfortable or equipped to handle, that occurs outside of a containment area like a fume hood, or that presents an immediate inhalation or fire hazard.
Evacuate: Immediately alert everyone and evacuate the area.[7]
Isolate: Close the doors to the laboratory to contain the vapors.
Notify: Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services (e.g., 911) immediately.[7]
Do Not Re-enter: Only trained emergency responders should handle large spills.
Workflow for Small Spill Response (<100 mL)
Caption: Step-by-step workflow for a small chemical spill.
Scenario 2: Waste Container Issues
Q7: My halogenated waste container is bulging and feels warm. What is happening and what should I do?
A7: This indicates a chemical reaction is occurring inside the container, generating gas and heat. This is a dangerous situation that could lead to container failure and a large chemical release.
Cause: The most likely cause is the accidental mixing of incompatible chemicals. For example, mixing halogenated waste with a strong base, acid, or reactive metal could initiate a reaction.[5]
Immediate Action:
Do Not Handle Directly: Do not attempt to tighten or loosen the cap, as this could trigger a rapid release of pressure.
Alert & Evacuate: Alert others, evacuate the immediate area, and prevent access.
Contact EHS: Immediately call your institution's EHS or hazardous materials team. Inform them of the situation and the known or suspected contents of the container. They have the training and equipment to manage reactive waste.
Q8: What are the best practices for storing waste containers in the lab before pickup?
A8: Proper storage in the "satellite accumulation area" is governed by federal and state regulations.
Location: Store in a designated location away from normal lab traffic.[14]
Containment: Place the waste container in secondary containment (like a plastic tub or tray) to catch any potential leaks.[14]
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[7] Do not use abbreviations or formulas.
Closure: Keep the container securely closed at all times, except when adding waste.[7] This must be a vapor-tight seal.
Final Disposal Pathway
Q9: What happens to the halogenated waste after it is collected from my lab?
A9: Halogenated organic waste cannot be landfilled without treatment.[15] The preferred and most environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste facility.[8][16] This process is designed to break down the organic molecules completely and includes "scrubbers" to neutralize the acidic gases (like HCl) that are produced, preventing their release into the atmosphere.
References
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]
Chemical Spill Procedures. Clarkson University, Environmental Health & Safety. [Link]
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. [Link]
Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology, Environmental Health & Safety. [Link]
What are the health and safety considerations when working with alkenes? TutorChase. [Link]
Chlorine Awareness Training. OSHA Education School via YouTube. [Link]
Guide for Chemical Spill Response. American Chemical Society. [Link]
Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec. [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
Federal Environmental Quality Guidelines: Chlorinated Alkanes. Environment and Climate Change Canada. [Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
Management of Waste. Prudent Practices in the Laboratory. National Academies Press. [Link]
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council. [Link]
Policies for Chlorinated Solvent Waste. RAND Corporation. [Link]
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Reed College. [Link]
What Regulations Apply to Chlorinated Solvent Use? Products Finishing. [Link]
Best Practices for Managing Laboratory Waste. Republic Services. [Link]
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]
A Comprehensive Spectroscopic Guide to the Structural Validation of 8-Acetoxy-2-chloro-1-octene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the spectroscop...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to validate the structure of 8-acetoxy-2-chloro-1-octene. Moving beyond a simple recitation of data, we will explore the causal relationships behind the observed spectral features and contrast them with plausible isomeric alternatives, thereby providing a robust framework for structural verification.
Introduction
8-Acetoxy-2-chloro-1-octene is a polyfunctional molecule of interest in synthetic organic chemistry. Its structure incorporates a terminal alkene, a secondary chloroalkane, and a primary acetate ester. The interplay of these functional groups gives rise to a unique spectroscopic fingerprint. However, the potential for isomeric impurities during its synthesis necessitates a multi-faceted analytical approach to confirm its structure unequivocally. This guide will dissect the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 8-acetoxy-2-chloro-1-octene and compare it with three plausible isomers: 1-acetoxy-2-chloro-1-octene , 3-acetoxy-2-chloro-1-octene , and 8-acetoxy-1-chloro-1-octene .
The Strategic Workflow for Structural Validation
A systematic approach is crucial for the confident assignment of a molecular structure. The following workflow outlines the logical progression of spectroscopic analysis for the validation of 8-acetoxy-2-chloro-1-octene.
Caption: A workflow diagram illustrating the systematic process of synthesizing, purifying, and spectroscopically validating the structure of 8-acetoxy-2-chloro-1-octene.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shift, integration, and splitting patterns of the proton signals, we can deduce the connectivity of the carbon skeleton.
Predicted ¹H NMR Spectrum of 8-Acetoxy-2-chloro-1-octene
The structure of 8-acetoxy-2-chloro-1-octene presents several key diagnostic signals:
Vinyl Protons (H-1): The two geminal protons on the terminal double bond will be diastereotopic due to the adjacent chiral center at C-2. They are expected to appear as two distinct signals, likely doublets, in the region of 5.3-5.6 ppm. The presence of an adjacent chlorine atom will deshield these protons.
H-2 Proton: This proton, attached to the carbon bearing the chlorine atom, will be significantly deshielded and is expected to appear as a multiplet (likely a triplet of doublets) around 4.3-4.6 ppm.
Methylene Protons Adjacent to the Acetoxy Group (H-8): These protons will be deshielded by the adjacent oxygen atom and should appear as a triplet around 4.0-4.2 ppm.
Acetyl Protons: The three equivalent protons of the methyl group in the acetate moiety will give rise to a sharp singlet at approximately 2.0-2.1 ppm.
Aliphatic Chain Protons (H-3 to H-7): The remaining methylene protons of the octene chain will appear as complex multiplets in the upfield region of the spectrum, typically between 1.2 and 1.8 ppm.
Comparative ¹H NMR Data of Isomers
To highlight the discerning power of ¹H NMR, let's compare the predicted spectra of our target molecule with its plausible isomers.
Proton
8-Acetoxy-2-chloro-1-octene (Predicted)
1-Acetoxy-2-chloro-1-octene (Predicted)
3-Acetoxy-2-chloro-1-octene (Predicted)
8-Acetoxy-1-chloro-1-octene (Predicted)
Vinyl H
~5.4-5.6 ppm (2H, m)
~7.0 ppm (1H, d)
~5.3-5.5 ppm (2H, m)
~6.0-6.4 ppm (2H, m)
-CHCl-
~4.4 ppm (1H, m)
~4.5 ppm (1H, t)
~4.6 ppm (1H, m)
-
-CHOAc-
-
-
~5.2 ppm (1H, m)
-
-CH₂OAc
~4.1 ppm (2H, t)
~4.6 ppm (2H, s)
-
~4.1 ppm (2H, t)
-COCH₃
~2.0 ppm (3H, s)
~2.1 ppm (3H, s)
~2.0 ppm (3H, s)
~2.0 ppm (3H, s)
Key Differentiating Features:
Vinyl Proton Shifts and Multiplicity: The chemical shifts and splitting patterns of the vinyl protons are highly diagnostic. In 1-acetoxy-2-chloro-1-octene , the single vinyl proton will be significantly downfield due to the geminal acetoxy group and will appear as a doublet. In 8-acetoxy-1-chloro-1-octene , the vinyl protons will also be in a different environment compared to the target molecule due to the chlorine being on the double bond.
Presence or Absence of -CHOAc- and -CHCl- Signals: The presence of a proton on a carbon bearing an acetoxy group (-CHOAc-) in 3-acetoxy-2-chloro-1-octene will result in a distinct downfield multiplet around 5.2 ppm, which is absent in the other isomers. Conversely, the absence of a -CHCl- signal in 8-acetoxy-1-chloro-1-octene is a clear indicator.
Multiplicity of the -CH₂OAc Signal: In 1-acetoxy-2-chloro-1-octene , the methylene protons of the acetoxy group are adjacent to a quaternary carbon and will thus appear as a singlet, a stark contrast to the triplet observed for the target molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Spectrum of 8-Acetoxy-2-chloro-1-octene
The key expected signals for 8-acetoxy-2-chloro-1-octene are:
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, typically in the range of 170-172 ppm.
Vinyl Carbons: The two sp² hybridized carbons of the terminal alkene will be observed between 115 and 140 ppm. The carbon bearing the chlorine (C-2) will be further downfield than the terminal CH₂ (C-1).
Carbon Bearing Chlorine (C-2): This carbon will be deshielded by the electronegative chlorine atom and is expected to resonate around 60-65 ppm.
Carbon Bearing the Acetoxy Group (C-8): This carbon, attached to the ester oxygen, will also be deshielded and should appear in the 64-66 ppm region.
Acetyl Methyl Carbon: The methyl carbon of the acetate group will be found in the upfield region, around 20-22 ppm.
Aliphatic Chain Carbons: The remaining sp³ hybridized carbons of the octene chain will appear between 25 and 35 ppm.
Comparative ¹³C NMR Data of Isomers
Carbon
8-Acetoxy-2-chloro-1-octene (Predicted)
1-Acetoxy-2-chloro-1-octene (Predicted)
3-Acetoxy-2-chloro-1-octene (Predicted)
8-Acetoxy-1-chloro-1-octene (Predicted)
C=O
~171 ppm
~168 ppm
~170 ppm
~171 ppm
C=C
~138 ppm (C-2), ~118 ppm (C-1)
~140 ppm (C-1), ~125 ppm (C-2)
~137 ppm (C-2), ~119 ppm (C-1)
~125-130 ppm (C-1, C-2)
-CCl-
~62 ppm
~60 ppm
~65 ppm
~125-130 ppm (C-1)
-COAc-
-
-
~75 ppm
-
-C-OAc
~65 ppm
~68 ppm
-
~65 ppm
-COCH₃
~21 ppm
~21 ppm
~21 ppm
~21 ppm
Key Differentiating Features:
Chemical Shifts of Vinyl Carbons: The substitution pattern on the double bond dramatically affects the chemical shifts of the sp² carbons. In 1-acetoxy-2-chloro-1-octene and 8-acetoxy-1-chloro-1-octene , the presence of an oxygen or chlorine atom directly on the double bond causes significant shifts compared to the target molecule.
Position of the -CCl- and -COAc- Signals: The chemical shift of the carbon bonded to chlorine and the carbon bonded to the acetoxy group are highly dependent on their position in the chain and whether they are sp² or sp³ hybridized. The presence of a -COAc- signal at a much lower field (~75 ppm) in 3-acetoxy-2-chloro-1-octene is a key identifier.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.
Predicted IR Spectrum of 8-Acetoxy-2-chloro-1-octene
The IR spectrum of 8-acetoxy-2-chloro-1-octene is expected to show characteristic absorption bands for its three main functional groups:
C=O Stretch (Ester): A strong, sharp absorption band around 1740 cm⁻¹. This is a highly reliable indicator of the ester functional group.[1]
C=C Stretch (Alkene): A medium intensity band around 1640-1650 cm⁻¹.
=C-H Stretch (Alkene): A medium intensity band just above 3000 cm⁻¹ (typically ~3080 cm⁻¹).
C-O Stretch (Ester): Two strong bands in the region of 1240 cm⁻¹ and 1050 cm⁻¹.
C-Cl Stretch: A medium to weak band in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be variable.
Comparative IR Data of Isomers
Vibrational Mode
8-Acetoxy-2-chloro-1-octene
1-Acetoxy-2-chloro-1-octene
3-Acetoxy-2-chloro-1-octene
8-Acetoxy-1-chloro-1-octene
C=O Stretch
~1740 cm⁻¹
~1760 cm⁻¹ (vinyl acetate)
~1740 cm⁻¹
~1740 cm⁻¹
C=C Stretch
~1645 cm⁻¹
~1660 cm⁻¹
~1645 cm⁻¹
~1630 cm⁻¹
=C-H Bending
~910, 990 cm⁻¹ (monosubstituted)
~880 cm⁻¹ (gem-disubstituted)
~915, 995 cm⁻¹ (monosubstituted)
~890 cm⁻¹ (gem-disubstituted)
Key Differentiating Features:
C=O Stretching Frequency: Vinyl acetates, as in 1-acetoxy-2-chloro-1-octene , typically show a C=O stretch at a higher frequency (~1760 cm⁻¹) compared to saturated esters.
=C-H Bending (Out-of-Plane): The pattern of out-of-plane bending bands in the 800-1000 cm⁻¹ region is highly diagnostic of the substitution pattern of the alkene. The target molecule and 3-acetoxy-2-chloro-1-octene will show characteristic bands for a monosubstituted alkene, while the other two isomers will have different patterns corresponding to their gem-disubstituted nature.
Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation
Mass spectrometry provides the molecular weight of a compound and valuable structural information from its fragmentation pattern.
Predicted Mass Spectrum of 8-Acetoxy-2-chloro-1-octene
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of chlorine, this will be a cluster of peaks, with the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) in an approximate 3:1 ratio of intensities. The nominal molecular weight is 190.5 g/mol .
Fragmentation:
Loss of Acetoxy Group: A common fragmentation pathway for acetate esters is the loss of the acetoxy group (CH₃COO·, 59 Da) or acetic acid (CH₃COOH, 60 Da).
Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (Cl·, 35 or 37 Da).
McLafferty Rearrangement: The ester can undergo a McLafferty rearrangement, leading to the elimination of a neutral alkene molecule.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the chlorine atom is also a possible fragmentation pathway.
Comparative Fragmentation Patterns of Isomers
The fragmentation patterns of the isomers will differ based on the relative positions of the functional groups, which influence bond stabilities and the feasibility of rearrangement reactions.
1-Acetoxy-2-chloro-1-octene: Will likely show a prominent peak for the loss of the acetyl group, leading to a stable vinyl cation.
3-Acetoxy-2-chloro-1-octene: Fragmentation will be influenced by the allylic position of the acetoxy group, potentially leading to a stable allylic cation after loss of the acetoxy group.
8-Acetoxy-1-chloro-1-octene: The presence of the chlorine on the double bond will significantly influence the fragmentation, and loss of HCl might be a more favorable pathway.
Experimental Protocols
To obtain high-quality spectroscopic data for structural validation, the following standardized protocols should be followed.
Sample Preparation
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
IR: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
Data Acquisition
NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for sufficient resolution. Standard pulse programs should be used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.
IR: Record the spectrum over the range of 4000-400 cm⁻¹.
MS: Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or a softer ionization method like Electrospray Ionization (ESI) to clearly observe the molecular ion.
Conclusion
The structural validation of 8-acetoxy-2-chloro-1-octene requires a holistic and comparative approach, integrating data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While each technique provides valuable pieces of the puzzle, it is the congruence of the data from all four methods, and the stark contrast with the predicted data for plausible isomers, that allows for an unambiguous structural assignment. By understanding the underlying principles of how each functional group influences the spectroscopic output, researchers can confidently navigate the complexities of structural elucidation in modern drug discovery and development.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
ACD/Labs. (n.d.). ACD/NMR Predictors. Retrieved from [Link]
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
PubChem. (n.d.). 8-chloro-1-octene. Retrieved from [Link]
Spectroscopic Comparison Guide: 8-Acetoxy-2-chloro-1-octene vs. Structural Analogs
Executive Summary & Structural Context 8-Acetoxy-2-chloro-1-octene is a specialized bifunctional intermediate used primarily in transition-metal catalyzed cross-coupling reactions (e.g., Negishi or Suzuki coupling) where...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
8-Acetoxy-2-chloro-1-octene is a specialized bifunctional intermediate used primarily in transition-metal catalyzed cross-coupling reactions (e.g., Negishi or Suzuki coupling) where the vinyl chloride moiety serves as an electrophile, while the distal acetate protects a terminal alcohol.
The primary challenge in synthesizing and isolating this compound is differentiating it from its regioisomer (1-chloro-1-octene derivative) and its halogenated analogs (Bromo/Iodo variants) . This guide provides a definitive spectroscopic framework to distinguish the target molecule ("The Hero") from these common challengers.
Structural Hierarchy
The following diagram illustrates the structural relationships and key differentiation points between the target and its analogs.
Figure 1: Structural relationship map highlighting the primary spectroscopic discriminators between the target molecule and its analogs.
NMR Spectroscopy: The Primary Discriminator
Nuclear Magnetic Resonance (NMR) is the most reliable method for distinguishing the 2-chloro isomer from the 1-chloro isomer. The substitution pattern of the alkene dictates the splitting pattern.
Comparative Data Table:
H NMR (Vinyl Region)
Feature
Target: 2-Chloro-1-octene
Analog: 1-Chloro-1-octene
Analog: 2-Bromo-1-octene
Proton Type
Geminal ()
Vicinal ()
Geminal ()
Multiplicity
Singlets (or fine doublets)
Doublet of Triplets (dt)
Singlets
Coupling ()
Shift ()
Visual Cue
Two distinct sharp peaks
Complex multiplet region
Two distinct sharp peaks (shifted downfield)
Mechanistic Insight[2]
2-Chloro Isomer (Target): The protons are on the same carbon (C1). The geminal coupling constant is very small (
), often appearing as two singlets. The chlorine atom deshields these protons, pushing them downfield compared to the parent octene.
1-Chloro Isomer (Impurity): The protons are on adjacent carbons (C1 and C2). They exhibit large vicinal coupling (
). If the synthesis involves hydrochlorination of an alkyne, you will often see a mixture of cis and trans 1-chloro isomers, identified by their values (14 Hz for trans, 7 Hz for cis).
Protocol: Solvent Selection for Resolution
While
is standard, accidental equivalence can occur between the methylene protons of the octyl chain.
Recommendation: If the aliphatic region (1.2 - 1.8 ppm) is unresolved, switch to Benzene-
() . The magnetic anisotropy of the benzene ring often induces shift dispersion in aliphatic chains, allowing for accurate integration of the C3-C7 methylene protons.
Infrared (IR) Spectroscopy[3]
IR is less specific for structural isomers but critical for functional group validation.
C=O Stretch (Acetate): A strong, sharp band at 1740 cm⁻¹ . This confirms the integrity of the protecting group.
C=C Stretch (Vinyl Halide):
2-Chloro:
.
2-Bromo:
.
Note: The heavy halogen atom lowers the frequency of the C=C stretch compared to the non-halogenated parent (1640 cm⁻¹).
C-X Stretch (Fingerprint Region):
C-Cl: 600–800 cm⁻¹ (Strong, broad).
C-Br: 500–600 cm⁻¹ (shifted to lower energy due to increased mass of Br).
Mass Spectrometry (MS): Isotopic Validation
Mass spectrometry provides the "smoking gun" for halogen identity through isotopic abundance patterns.
Isotope Pattern Analysis
Molecule
M+ Peak
M+2 Peak
Ratio (M : M+2)
2-Chloro Analog
X
X+2
3 : 1 (Natural abundance of vs )
2-Bromo Analog
Y
Y+2
1 : 1 (Natural abundance of vs )
Parent Octene
Z
Z+2
Negligible (only contributions)
Fragmentation Pathway
Both the target and its analogs will exhibit a characteristic loss of acetic acid (AcOH) under Electron Impact (EI) ionization.
Diagnostic Loss:
.
Mechanism: McLafferty rearrangement or 1,2-elimination of the acetate group. This confirms the presence of the 8-acetoxy tail.
Experimental Workflow: Identification Decision Tree
Use this workflow to validate your synthesized product.
Figure 2: Logic flow for identifying 8-Acetoxy-2-chloro-1-octene in a crude reaction mixture.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules in alkene chemical shifts).
Negishi, E., & Van Horn, D. E. (1977). "Controlled carbometallation. Reaction of acetylenes with organoalane-zirconocene dichloride complexes as a route to stereodefined alkenyl metals." Journal of the American Chemical Society.[1] Link (Foundational work on synthesizing 2-halo-1-alkenes).
PubChem Compound Summary. (2024). 8-chloro-1-octene.[2][3][4] National Center for Biotechnology Information. Link (Reference for physical properties of the core skeleton).[4]
Topic: Elemental Analysis of 8-Acetoxy-2-chloro-1-octene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Comparative Technical Guide for Structural Validati...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Elemental Analysis of 8-Acetoxy-2-chloro-1-octene
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
A Comparative Technical Guide for Structural Validation
Executive Summary & Molecule Profile
8-Acetoxy-2-chloro-1-octene (CAS: 731773-22-1) represents a specific class of "stress-test" molecules for analytical chemistry: it is a volatile, halogenated aliphatic ester . In drug development and polymer synthesis, this molecule serves as a critical intermediate, often acting as a masked alcohol or a vinyl chloride handle for cross-coupling.
However, validating its purity is notoriously difficult. The traditional "product"—Combustion Elemental Analysis (CHN/Cl) —often fails to meet the
journal acceptance standard due to the molecule's volatility and the corrosive nature of the chlorine atom.
This guide objectively compares the performance of traditional Elemental Analysis (EA) against its modern, superior alternative: Quantitative NMR (qNMR) . We provide experimental protocols to validate this specific compound, ensuring your Certificate of Analysis (CoA) stands up to scrutiny.
The Target Molecule: 8-Acetoxy-2-chloro-1-octene[1][2][3][4][5][6]
Physical State: Viscous, colorless to pale yellow liquid.
Analytical Challenges:
Volatility: High vapor pressure leads to mass loss during weighing/purging in EA.
Halogen Interference: Chlorine requires specific reduction tube packing (Ag wool) to prevent detector poisoning or false oxygen readings.
Comparative Analysis: Combustion (EA) vs. Alternatives
The following table contrasts the performance of traditional Combustion Analysis against qNMR and High-Resolution Mass Spectrometry (HRMS) specifically for 8-Acetoxy-2-chloro-1-octene .
Table 1: Performance Matrix for Halogenated Ester Analysis
Feature
Traditional Combustion (CHN + Cl)
Alternative 1: Quantitative NMR (qNMR)
Alternative 2: HRMS (ESI/APCI)
Primary Output
Weight % of C, H, N, Cl
Absolute Purity (wt%)
Exact Mass ()
Accuracy on Volatiles
Low to Medium (Prone to evaporative loss)
High (Closed system, solvated)
Medium (Ionization bias)
Sample Requirement
2–5 mg (Destructive)
5–20 mg (Non-destructive)
<1 mg (Destructive)
Specific Challenge
Chlorine requires Silver (Ag) trap; Oxygen calculated by difference (inaccurate).
Requires soluble Internal Standard (IS) with no overlap.
Does not quantify bulk impurities (salts/solvents).
Throughput
Slow (requires dedicated Cl run)
Fast (10–15 mins)
Fast
Cost Efficiency
Low (Consumables: Tin boats, reduction Cu/Ag)
High (Solvent + IS only)
Medium
Recommendation
Secondary Method (Use only if required by journal)
Primary Method (Gold Standard for this molecule)
Qualitative Only (Identity confirmation)
Critical Analysis & Causality
Why Traditional EA Fails for this Product
In a standard CHNS analyzer, the sample is combusted at >900°C. For 8-Acetoxy-2-chloro-1-octene :
Evaporative Error: As the autosampler purges the chamber with Helium, the volatile octene fraction evaporates from the tin capsule before combustion. This results in artificially low Carbon (%C) values.
The Chlorine Problem: The chlorine atom forms
or gas. Without a specific silver-wool trap in the reduction tube, these gases pass to the thermal conductivity detector (TCD), causing baseline drift or being misread as other elements.
Why qNMR is the Superior Alternative
qNMR relies on the principle that the molar response of a proton is independent of its chemical environment.
Self-Validating: By comparing the integration of the distinct vinyl protons (at C1) of 8-Acetoxy-2-chloro-1-octene against a NIST-traceable internal standard, you obtain an absolute purity value that accounts for residual solvents, water, and inorganic salts—something HRMS cannot do.
Experimental Protocols
Protocol A: Quantitative NMR (The Recommended Standard)
Objective: Determine absolute purity of 8-Acetoxy-2-chloro-1-octene with <1% error.
Reagents:
Analyte: ~15 mg 8-Acetoxy-2-chloro-1-octene.
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (
). Note: TMB is preferred due to high relaxation stability.
Solvent:
(99.8% D).
Workflow:
Gravimetry: Weigh exactly 15.0 mg of analyte and 5.0 mg of IS into the same vial using a microbalance (readability 0.001 mg). Record masses
and .
Solvation: Add 0.6 mL
. Vortex until fully dissolved. Transfer to 5mm NMR tube.
Acquisition (Critical Parameters):
Pulse Angle:
Relaxation Delay (D1):
seconds (Must be of the slowest proton).
Scans: 16 or 32 (for S/N > 250).
Spectral Width: -2 to 14 ppm.
Processing:
Phase and baseline correct manually.
Integrate the Internal Standard signal (e.g., TMB singlet at 6.1 ppm, 3H). Set value to normalized proton count.
Integrate the Analyte signal: Target the terminal vinyl protons at
ppm (2H).
Calculation:
Protocol B: Combustion Analysis (If Mandatory)
Objective: Minimize volatile loss during CHN-Cl analysis.
Encapsulation: Use hermetically sealed liquid capsules (indium or tin pans with a cold-weld sealer). Do not use standard folded tin boats.
Weighing: Perform weighing immediately prior to loading. Do not batch-weigh samples hours in advance.
Scrubber: Ensure the combustion tube contains a fresh zone of Silver Wool heated to 600-800°C to quantitatively trap Chlorine as AgCl.
Oxygen Dosing: Increase oxygen flow by 10% to ensure complete combustion of the acetate moiety, preventing soot formation (which lowers %C).
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for validating halogenated intermediates like 8-Acetoxy-2-chloro-1-octene.
Figure 1: Analytical decision tree highlighting qNMR as the low-risk pathway for volatile halogenated esters.
References
GuideChem. (2024). Compound Summary: 8-Acetoxy-2-chloro-1-octene (CAS 731773-22-1).[2][3][4][5][6][1] Retrieved from
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from
Mestrelab Research. (2023). What is qNMR and why is it important? Retrieved from
Microanalysis, Inc. (2024). Analysis of Halogens and Volatile Liquids: Technical Notes. Retrieved from
Sigma-Aldrich. (2024). Product Specification: 8-acetoxy-2-chloro-1-octene.[2][3][4][5][7][6][1] Retrieved from
Comparative Guide: Strategic Alternatives to 8-Acetoxy-2-chloro-1-octene
Executive Summary 8-Acetoxy-2-chloro-1-octene represents a specific class of bifunctional building blocks: functionalized vinyl chlorides. These reagents are valued for their robustness; the vinyl chloride moiety is chem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
8-Acetoxy-2-chloro-1-octene represents a specific class of bifunctional building blocks: functionalized vinyl chlorides. These reagents are valued for their robustness; the vinyl chloride moiety is chemically stable enough to survive multistep synthesis (unlike iodides) yet reactive enough to undergo transition-metal-catalyzed cross-coupling under specific conditions.
However, the high stability of the C–Cl bond often becomes a kinetic bottleneck in complex synthesis, requiring specialized ligands (e.g., bulky phosphines or N-heterocyclic carbenes) or nickel catalysis. This guide evaluates three high-performance alternatives—The Bromo-Analog , The Iodo-Analog , and The Alkyne Precursor —providing a decision framework for researchers requiring higher reactivity or divergent synthetic pathways.
Part 1: Technical Comparison of Alternatives
The selection of a vinyl halide or alkyne equivalent is dictated by the Oxidative Addition (OA) rate vs. Chemical Stability trade-off.
The "High-Reactivity" Alternative: 8-Acetoxy-2-bromo-1-octene
Profile: The direct structural analog where chlorine is replaced by bromine.
Mechanism: The C–Br bond is weaker (approx. 68 kcal/mol) than the C–Cl bond (approx. 81 kcal/mol). This lowers the activation energy for the oxidative addition step in Palladium (Pd) or Nickel (Ni) catalytic cycles.
Best For: Reactions where the vinyl chloride fails to couple or requires forcing conditions (high temp) that degrade the acetoxy protecting group.
Trade-off: Slightly higher cost and lower shelf-stability than the chloro-variant.
The "Maximum Turnover" Alternative: 8-Acetoxy-2-iodo-1-octene
Profile: The most reactive halide variant.
Mechanism: The C–I bond is very weak (approx. 53 kcal/mol), allowing oxidative addition even at room temperature with standard catalysts like Pd(PPh₃)₄.
Best For: Late-stage functionalization of complex, sensitive molecules where thermal stress must be minimized.
Trade-off: Significant light sensitivity; prone to elimination or radical decomposition; difficult to store long-term.
Mechanism: Instead of a direct halide handle, this reagent utilizes
hybridization. It serves as a "blank canvas" that can be converted into a vinyl halide, vinyl boronate (via hydroboration), or coupled directly via Sonogashira chemistry.
Best For: Projects where the stereochemistry of the final alkene (E vs. Z) is not yet fixed, or where a "one-pot" hydrofunctionalization is preferred.
Part 2: Comparative Data Analysis
The following table summarizes the performance metrics of 8-Acetoxy-2-chloro-1-octene against its primary alternatives in a standard Negishi cross-coupling scenario (coupling with
).
Feature
8-Acetoxy-2-chloro-1-octene (Baseline)
8-Acetoxy-2-bromo-1-octene (Alt 1)
8-Acetoxy-2-iodo-1-octene (Alt 2)
8-Acetoxy-1-octyne (Alt 3)
Reactivity (OA Rate)
Low (Rate Limiting)
High
Very High
N/A (Requires conversion)
Catalyst Requirement
Specialized (e.g., Pd-PEPPSI, Ni(cod)₂)
Standard (e.g., Pd(dppf)Cl₂)
Basic (e.g., Pd(PPh₃)₄)
Cu/Pd (Sonogashira)
Thermal Stability
Excellent (>150°C)
Good (<100°C)
Poor (<60°C, Light Sensitive)
Excellent
Atom Economy
Good
Moderate (Br waste mass)
Poor (I waste mass)
Excellent (No halide waste)
Primary Use Case
Scale-up / Robust Process
Lab Scale / Difficult Couplings
Sensitive Substrates
Divergent Synthesis
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate reagent based on synthetic requirements.
Caption: Strategic decision tree for selecting vinyl halide or alkyne precursors based on scale, sensitivity, and stereochemical requirements.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Bromo-Alternative (Regioselective Hydrobromination)
This protocol converts the Alkyne (Alt 3) into the Bromo-alkene (Alt 1), providing a route if the specific bromo-reagent is commercially unavailable.
Objective: Synthesize 2-bromo-1-octen-8-yl acetate from 8-acetoxy-1-octyne.
Mechanism: Markovnikov addition of HBr using a Lewis Acid promoter to ensure regioselectivity (2-bromo vs 1-bromo).
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and N₂ inlet.
Dissolve 8-Acetoxy-1-octyne in DCM (50 mL) at 0°C.
Add TEAB slowly.
Dropwise add MsOH (or catalyst solution). The reaction is driven by the in situ generation of HBr equivalents.
Critical Control Point: Monitor via GC-MS. The "2-bromo" isomer (Markovnikov) is favored kinetically. Stop reaction immediately upon consumption of starting material to prevent isomerization.
A Senior Application Scientist's Guide to Regioselectivity: A Comparative Analysis of Palladium-Catalyzed Cross-Coupling and Nucleophilic Substitution Reactions with 8-Acetoxy-2-chloro-1-octene
For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the ability to control where a chemical reaction occurs on a molecule, known as regioselectivity, is paramount....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the ability to control where a chemical reaction occurs on a molecule, known as regioselectivity, is paramount. This guide, designed for the discerning researcher, delves into the regiochemical outcomes of reactions involving the versatile, yet nuanced substrate, 8-acetoxy-2-chloro-1-octene. We will explore its behavior in cornerstone palladium-catalyzed cross-coupling reactions—Heck, Suzuki, and Sonogashira—and contrast this with its reactivity in nucleophilic substitution reactions. By understanding the interplay of electronic and steric factors, as well as the potential influence of remote functional groups, we can unlock the synthetic potential of this valuable building block.
The Crucial Role of Regioselectivity in Modern Synthesis
The precise construction of carbon-carbon and carbon-heteroatom bonds is the bedrock of pharmaceutical and materials science.[1] The regioselectivity of a reaction directly dictates the final structure of a molecule and, consequently, its biological activity or material properties. A lack of control can lead to mixtures of isomers that are difficult and costly to separate, hindering the drug development pipeline and materials innovation. Therefore, a deep understanding of the factors governing regioselectivity is not merely an academic exercise but a critical component of efficient and effective chemical synthesis.
Unveiling the Reactivity of 8-Acetoxy-2-chloro-1-octene
The subject of our investigation, 8-acetoxy-2-chloro-1-octene, presents a fascinating case study in regioselectivity. It possesses two key reactive sites: a vinyl chloride moiety, which is a common participant in palladium-catalyzed cross-coupling reactions, and a primary alkyl acetate, which can potentially undergo nucleophilic substitution. Furthermore, the molecule contains a terminal alkene, a reactive partner in Heck reactions. The interplay between the electron-withdrawing chloro group on the double bond and the remote acetoxy group at the end of the alkyl chain adds layers of complexity to predicting its reactive behavior.
Figure 1: Potential reaction pathways for 8-acetoxy-2-chloro-1-octene.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry.[2] These reactions provide powerful methods for the formation of carbon-carbon bonds.[1] We will now examine the expected regioselectivity of Heck, Suzuki, and Sonogashira reactions with 8-acetoxy-2-chloro-1-octene.
The Heck Reaction: Navigating Alkene Insertion
The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, offers the potential for arylation or vinylation at either carbon of the double bond.[2][3] The regioselectivity of this reaction is highly dependent on the electronic nature of the substituents on the alkene and the specific reaction conditions, which can favor either a "neutral" or "cationic" pathway.[4][5]
The Influence of the Chloro Substituent: The chlorine atom at the C2 position is an electron-withdrawing group. In the context of the Heck reaction, electron-withdrawing groups typically direct the incoming aryl or vinyl group to the β-position (the carbon not bearing the substituent) to give the linear product.[5] This is due to both steric hindrance at the substituted carbon and the electronic preference for the palladium-hydride elimination step that forms the final product.
The Remote Acetoxy Group: The acetoxy group at the C8 position is unlikely to exert a significant electronic effect on the double bond due to its distance. However, the possibility of this group acting as a coordinating ligand to the palladium catalyst, thereby influencing the regioselectivity through a chelation-controlled mechanism, cannot be entirely dismissed, although it is less common for such remote, weakly coordinating groups.
Comparison with an Alternative Substrate: 1-Octene
To highlight the directing effect of the chloro group, let's compare the expected outcome with that of a simple terminal alkene, 1-octene.
The electron-withdrawing nature of the chlorine directs the incoming group to the less substituted carbon of the alkene.
1-Octene
None (Alkyl chain)
Mixture of internal and terminal isomers
Lacking a strong directing group, 1-octene often yields a mixture of regioisomers, with the exact ratio depending on the catalyst and reaction conditions.
Experimental Protocol: A Representative Heck Reaction
The following protocol is a general procedure that can be adapted for the Heck reaction of 8-acetoxy-2-chloro-1-octene with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary.
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate and triphenylphosphine.
Add the anhydrous DMF and stir for 10 minutes to allow for the formation of the active catalyst.
Add the aryl bromide, 8-acetoxy-2-chloro-1-octene, and triethylamine to the flask.
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Figure 2: A generalized workflow for a Heck reaction.
The Suzuki and Sonogashira Couplings: Targeting the Vinyl Chloride
The Suzuki and Sonogashira reactions are powerful methods for forming C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.[6][7][8] In the case of 8-acetoxy-2-chloro-1-octene, the reaction will occur at the carbon bearing the chlorine atom. The regioselectivity is therefore predetermined by the position of the halide.
Mechanism and Inherent Regioselectivity:
The catalytic cycles of both the Suzuki and Sonogashira reactions begin with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. This is the rate-determining step and dictates the point of new bond formation. The subsequent steps of transmetalation (with a boronic acid in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) and reductive elimination lead to the final product.[9]
Comparison with an Alternative Substrate: 1-Chloro-1-octene
To illustrate the fixed regioselectivity in these reactions, we can compare our target molecule with an isomer, 1-chloro-1-octene.
Oxidative addition of palladium occurs at the C-Cl bond, leading to substitution at the C1 position.
Experimental Protocol: A Representative Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of 8-acetoxy-2-chloro-1-octene with an arylboronic acid. The choice of ligand and base is crucial for the successful coupling of vinyl chlorides.
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂, CuI, and the terminal alkyne.
Add a solution of 8-acetoxy-2-chloro-1-octene in a mixture of THF and triethylamine.
Stir the reaction at room temperature or with gentle heating (40-60 °C).
Monitor the reaction progress.
Upon completion, dilute with diethyl ether and wash with saturated aqueous ammonium chloride solution, water, and brine.
Dry the organic layer, filter, and concentrate.
Purify the product by column chromatography.
Figure 3: A simplified catalytic cycle for Suzuki and Sonogashira cross-coupling reactions.
Nucleophilic Substitution: A Competing Pathway
Beyond palladium-catalyzed reactions, the 8-acetoxy group introduces the possibility of nucleophilic substitution at the C8 position. This reaction pathway competes with the reactions at the vinyl chloride moiety and its likelihood depends on the reaction conditions and the nature of the nucleophile.
SN1 vs. SN2 Mechanisms:
SN2 Reaction: A strong, unhindered nucleophile will favor an SN2 reaction at the primary carbon (C8), leading to inversion of stereochemistry if the starting material were chiral at that position.[10][11][12][13]
SN1 Reaction: Under conditions that favor carbocation formation (e.g., a polar protic solvent and a weak nucleophile), an SN1 reaction could occur. However, the formation of a primary carbocation is generally disfavored.[14]
The Influence of the Acetoxy Leaving Group:
The acetate is a moderate leaving group. Its departure can be facilitated by acidic or basic conditions that promote its conversion to a better leaving group (e.g., protonation of the carbonyl oxygen or hydrolysis of the ester).
Comparison with an Alternative Substrate: 8-Chloro-1-octene
Comparing the nucleophilic substitution potential of our target molecule with 8-chloro-1-octene highlights the difference in leaving group ability.
Substrate
Leaving Group at C8
Reactivity in Nucleophilic Substitution
Rationale
8-Acetoxy-2-chloro-1-octene
Acetate (-OAc)
Moderate
Acetate is a reasonable leaving group, especially under conditions that promote its departure.
8-Chloro-1-octene
Chloride (-Cl)
Lower
Chloride is a good leaving group, but generally less reactive than a protonated acetate or other activated ester derivatives.
Experimental Protocol: A Representative Nucleophilic Substitution
This protocol describes a typical nucleophilic substitution reaction at the C8 position using sodium azide as the nucleophile.
Materials:
8-Acetoxy-2-chloro-1-octene (1.0 equiv)
Sodium azide (NaN₃, 1.5 equiv)
Dimethylformamide (DMF)
Procedure:
Dissolve 8-acetoxy-2-chloro-1-octene in DMF in a round-bottom flask.
Add sodium azide to the solution.
Heat the reaction mixture to 60-80 °C and monitor by TLC.
After the reaction is complete, cool to room temperature and pour into water.
Extract the product with diethyl ether.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting 8-azido-2-chloro-1-octene by column chromatography.
Conclusion: A Versatile Substrate with Tunable Reactivity
8-Acetoxy-2-chloro-1-octene is a valuable synthetic intermediate whose reactivity can be selectively directed towards either palladium-catalyzed cross-coupling at the vinyl chloride or nucleophilic substitution at the terminal acetate.
For C-C bond formation at the C2 position , Suzuki and Sonogashira reactions offer a predictable and regioselective approach.
For arylation or vinylation of the double bond , the Heck reaction will likely favor substitution at the C1 position due to the directing effect of the C2-chloro substituent.
For functionalization at the C8 position , nucleophilic substitution provides a viable pathway, with the choice of nucleophile and reaction conditions determining the efficiency of the transformation.
By carefully selecting the reaction type and conditions, chemists can harness the specific reactivity of 8-acetoxy-2-chloro-1-octene to construct complex molecular architectures with a high degree of control, paving the way for the efficient synthesis of novel pharmaceuticals and advanced materials.
References
Majumdar, K. C., & Hossain, M. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22370-22393. [Link]
Jensen, J. H., & Norrby, P.-O. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega, 7(51), 47837–47847. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Larhed, M., & Hallberg, A. (2001). Microwave-Assisted High-Speed Palladium-Catalyzed C−C and C−N Bond Formation. Chemical Reviews, 101(11), 3531–3566.
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Chemistry LibreTexts. (2022). 9.2: The Discovery of Nucleophilic Substitution Reactions. [Link]
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064.
ResearchGate. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
Al-Zoubi, R. M., Al-Jammal, W. K., & Al-Omari, M. K. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16366–16376. [Link]
University of Oxford Department of Chemistry. (2024). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. [Link]
Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. [Link]
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Chinchilla, R., & Nájera, C. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 76(11), 4169–4201. [Link]
Zhang, Y., & Li, C.-J. (2017). Suzuki–Miyaura coupling of unstrained ketones via chelation-assisted C–C bond cleavage. Organic & Biomolecular Chemistry, 15(48), 10072–10075. [Link]
Li, J., Zhang, X., Yao, Y., Gao, Y., Yang, W., & Zhao, W. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951–6959. [Link]
Kim, G., Lee, G., Kim, G., Seo, Y., Jarhad, D. B., & Jeong, L. S. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536–5543. [Link]
Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2008). Palladium catalyzed C–H bond acetoxylation: isoxazolinyl as a directing group. Organic & Biomolecular Chemistry, 6(18), 3241. [Link]
OpenChemHub. (2024, January 18). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]
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Chinchilla, R., & Nájera, C. (2007). Recent Advances in Sonogashira Reactions. Chemical Reviews, 107(3), 874–922. [Link]
Seidler, G., Schwenzer, M., Clausen, F., Daniliuc, C. G., & Studer, A. (2024). Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. Chemical Science, 15(4), 1338–1344. [Link]
Gauthier, D., Chassé, T., & Hanan, G. S. (2018). Triple Regioselective Functionalization of Cationic[1]Helicenes via Iridium‐Catalyzed Borylation and Suzuki Cross‐Coupling Reactivity. Angewandte Chemie International Edition, 57(40), 13169–13173. [Link]
A Comprehensive Guide to the Safe Disposal of 8-Acetoxy-2-chloro-1-octene
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reag...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-acetoxy-2-chloro-1-octene, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established best practices and regulatory requirements, laboratories can ensure the safety of their personnel and minimize their environmental impact.
Understanding the Hazard Profile of 8-Acetoxy-2-chloro-1-octene
Chlorinated Hydrocarbon: Compounds in this class are often toxic and can pose long-term environmental risks. Many halogenated solvents are suspected carcinogens.[1] The U.S. Environmental Protection Agency (EPA) regulates chlorinated hydrocarbon wastes as hazardous.
1-Octene Moiety: The alkene functional group, particularly a terminal one, suggests flammability. Safety data for 1-octene indicates it is a highly flammable liquid and vapor, can be fatal if swallowed and enters airways, and is very toxic to aquatic life with long-lasting effects.[2][3][4][5]
Acetoxy Group: While the acetate group itself is less hazardous, its presence can influence the reactivity and degradation pathways of the molecule.
Based on this analysis, 8-acetoxy-2-chloro-1-octene should be handled as a flammable, irritant, and environmentally hazardous chemical waste .
Table 1: Inferred Hazard Classification for 8-Acetoxy-2-chloro-1-octene
Hazard Class
Inferred GHS Classification
Rationale
Physical Hazards
Flammable Liquid (Category 2 or 3)
Presence of the 1-octene structure suggests high flammability.[2][4]
Health Hazards
Skin Irritant, Eye Irritant
Common for chlorinated hydrocarbons and alkenes.
Aspiration Hazard
The octene backbone suggests this possibility if ingested.
Environmental Hazards
Acutely and Chronically Toxic to Aquatic Life
A common characteristic of chlorinated organic compounds.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 8-acetoxy-2-chloro-1-octene for any purpose, including disposal, the following minimum PPE is mandatory:
Hand Protection: Nitrile gloves are required for handling organic solvents and for cleaning up spills.[1]
Eye Protection: Safety glasses are sufficient for small-scale operations, but splash-proof chemical goggles must be worn when transferring volumes greater than 500 mL.[1]
Body Protection: A standard laboratory coat is required.[1]
Respiratory Protection: All handling of this compound, especially during waste consolidation, should be performed in a certified chemical fume hood to prevent inhalation of vapors.[1]
Step-by-Step Disposal Protocol
The disposal of 8-acetoxy-2-chloro-1-octene must comply with the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[6] Academic laboratories may be subject to specific regulations under Subpart K of the RCRA.[7][8]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
Designated Waste Stream: 8-Acetoxy-2-chloro-1-octene waste must be collected in a dedicated container labeled as "Halogenated Organic Waste ".
Incompatibility: Do not mix this waste with non-halogenated organic solvents, strong acids, bases, or oxidizers. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step 2: Waste Container Selection and Labeling
The choice of waste container is critical to prevent leaks and environmental contamination.
Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[9][10][11][12][13]
Labeling: The waste container must be clearly labeled with the following information:
The words "Hazardous Waste "
The full chemical name: "Waste 8-Acetoxy-2-chloro-1-octene "
The approximate concentration or volume of the waste.
The date when waste was first added to the container (accumulation start date).
The primary hazards: Flammable, Irritant, Marine Pollutant .
Step 3: Waste Accumulation and Storage
Waste should be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14]
Location: Store the waste container in a well-ventilated area, such as a designated cabinet within a fume hood.
Container Integrity: Keep the container closed at all times, except when adding waste. Ensure the exterior of the container is clean and free of contamination.
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
Step 4: Final Disposal
Disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company.
Professional Disposal: Do not attempt to treat or dispose of this chemical on-site unless your facility is specifically permitted to do so. Never pour this chemical down the drain.[15][16]
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for pickup.[17]
Incineration: The standard and most effective disposal method for chlorinated hydrocarbons is high-temperature incineration at a permitted facility.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
Minor Spill (less than 100 mL in a fume hood):
Alert Personnel: Inform others in the immediate area of the spill.
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled bag or container for disposal as hazardous waste.
Decontamination: Clean the spill area with soap and water.
Major Spill (outside a fume hood or greater than 100 mL):
Evacuate: Immediately evacuate the area and alert others.[18][19][20]
Isolate: Close the doors to the affected area to contain the vapors.
Ignition Sources: If the material is flammable, turn off any potential ignition sources.[18][20]
Contact EHS: Contact your institution's EHS or emergency response team immediately.[18] Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[18]
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.[21]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 8-acetoxy-2-chloro-1-octene.
Caption: Disposal workflow for 8-acetoxy-2-chloro-1-octene.
Conclusion
The responsible management and disposal of chemical waste are paramount in a research environment. For 8-acetoxy-2-chloro-1-octene, a substance with inferred flammability, irritant, and environmental hazards, a stringent disposal protocol is necessary. By adhering to the principles of hazard identification, proper segregation, secure containment, and professional disposal, laboratories can uphold their commitment to safety and environmental protection. This guide provides the essential framework for these procedures, empowering researchers to manage this chemical waste stream with confidence and compliance.
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